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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to a Novel Urotensin-II Analog's Binding Affinity for the UT Receptor

This guide provides a comprehensive technical overview of the in vitro binding affinity of the novel peptide, H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH , to the human urotensin-II receptor (UT receptor). As rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in vitro binding affinity of the novel peptide, H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH , to the human urotensin-II receptor (UT receptor). As researchers and drug development professionals, understanding the binding characteristics of new molecular entities is a cornerstone of pharmacological assessment. This document will delve into the scientific rationale, a detailed experimental protocol, and the data analysis required to accurately determine the binding affinity of this compound.

Introduction: A Putative Urotensin-II Receptor Antagonist

The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a novel synthetic analog of human urotensin-II (hU-II). Urotensin-II, a cyclic undecapeptide (H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH), is the endogenous ligand for the G protein-coupled receptor GPR14, now formally known as the UT receptor.[1][2] The interaction between U-II and its receptor is implicated in a wide array of physiological and pathophysiological processes, particularly within the cardiovascular system, where it is recognized as one of the most potent vasoconstrictors identified to date.[3][4]

The structure of the peptide suggests a likely antagonistic function at the UT receptor. This hypothesis is based on its strong resemblance to known UT receptor antagonists, such as urantide (H-Asp-c[Pen-Phe-D-Trp-Orn-Tyr-Cys]-Val-OH) and the closely related UFP-803 (H-Asp-c[Pen-Phe-DTrp-Dab-Tyr-Cys]-Val-OH).[1][5][6] Key structural modifications, including the substitution of Penicillamine (Pen) for Cysteine at position 5 of the cyclic core and the incorporation of a D-Tryptophan (D-Trp) at position 7, are hallmarks of potent UT receptor antagonists.[1][5][7] The replacement of Lysine at position 8 with 2,4-diaminobutyric acid (Dab) in UFP-803 further supports the antagonistic potential of the subject peptide.[1][8]

This guide will outline the definitive method to quantify the binding affinity of this novel peptide to the human UT receptor, a critical step in validating its potential as a pharmacological tool or therapeutic lead.

The UT Receptor and Its Signaling Cascade

The UT receptor is a class A G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand urotensin-II, primarily couples to the Gαq/11 subunit.[9] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.[3][4]

UT_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UII Urotensin-II (Agonist) UTR UT Receptor (GPCR) UII->UTR Binds Gq Gαq/11 UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: UT Receptor Signaling Pathway.

Determining Binding Affinity: The Radioligand Competition Binding Assay

To quantify the interaction between H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH and the UT receptor, a competitive radioligand binding assay is the gold standard.[10][11] This assay measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand from the receptor. The data generated allows for the determination of the inhibitor concentration that displaces 50% of the radioligand (IC50), which can then be used to calculate the equilibrium dissociation constant of the inhibitor (Ki).[12]

Principle of the Assay

A fixed concentration of a high-affinity radioligand for the UT receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line stably expressing the human UT receptor). This incubation is performed in the presence of increasing concentrations of the unlabeled test peptide. As the concentration of the test peptide increases, it competes with the radioligand for the same binding site on the receptor, leading to a decrease in the amount of bound radioactivity. The IC50 value is determined from the resulting concentration-response curve.

Experimental Workflow

Radioligand_Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., Membranes from hUT-expressing cells) incubation 4. Incubation (Receptor + Radioligand + Competitor) prep->incubation radioligand 2. Radioligand ([¹²⁵I]hU-II) radioligand->incubation competitor 3. Test Peptide (Increasing Concentrations) competitor->incubation separation 5. Separation (Bound vs. Free Radioligand via Filtration) incubation->separation detection 6. Detection (Quantify Bound Radioactivity) separation->detection analysis 7. Data Analysis (IC₅₀ → Ki Calculation) detection->analysis

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and assumes the use of a cell line stably expressing the human UT receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human UT receptor cDNA.[9]

  • Radioligand: [¹²⁵I]-labeled human urotensin-II ([¹²⁵I]hU-II) with high specific activity (>2000 Ci/mmol).[13]

  • Test Compound: H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH, dissolved in an appropriate vehicle (e.g., DMSO).

  • Unlabeled Ligand for Non-Specific Binding: Unlabeled human urotensin-II at a high concentration (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Plate Reader: Microplate scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

    • Prepare serial dilutions of the test peptide in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Dilute the [¹²⁵I]hU-II in assay buffer to a final concentration at or below its Kd (typically 0.1-0.5 nM).[13]

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]hU-II solution, and 100 µL of the cell membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of 1 µM unlabeled hU-II, 50 µL of [¹²⁵I]hU-II solution, and 100 µL of the cell membrane suspension to designated wells.

    • Competition Binding: Add 50 µL of each concentration of the test peptide, 50 µL of [¹²⁵I]hU-II solution, and 100 µL of the cell membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation

Calculation of IC50

The raw data (counts per minute, CPM) from the scintillation counter is used to generate a competition curve.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Normalize Data:

    • Express the specific binding at each concentration of the test peptide as a percentage of the total specific binding (in the absence of the competitor).

  • Curve Fitting:

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

Calculation of Ki

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test peptide (Ki), the Cheng-Prusoff equation is used for competitive binding assays.[14]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibition constant of the test peptide.

  • IC50: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be determined in a separate saturation binding experiment.

Data Presentation
ParameterDescriptionExpected Outcome for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH
IC50 Concentration of the peptide required to displace 50% of [¹²⁵I]hU-II binding.A measurable value, likely in the nanomolar range.
Ki Inhibition constant, representing the binding affinity of the peptide for the UT receptor.A value in the nanomolar range, confirming high-affinity binding.
Hill Slope The steepness of the competition curve.A value close to 1.0 suggests a competitive interaction at a single binding site.

Conclusion and Future Directions

This technical guide provides a robust framework for determining the in vitro binding affinity of the novel peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH to the human UT receptor. Based on its structural similarity to known antagonists, it is anticipated that this compound will exhibit high-affinity binding to the UT receptor. The successful execution of the described competitive radioligand binding assay will provide a quantitative measure of this affinity (Ki), which is a critical parameter for its pharmacological characterization.

Subsequent studies should focus on functional assays, such as calcium mobilization or inositol phosphate accumulation assays, to confirm the antagonistic nature of this peptide and to determine its potency (pA2 or IC50 in a functional context). Furthermore, investigating its selectivity against other related GPCRs, such as somatostatin receptors, would be a crucial step in its development as a selective pharmacological tool or therapeutic candidate.

References

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155–1158. Available from: [Link]

  • Zhao, J., et al. (2015). The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats. Experimental and Therapeutic Medicine, 10(4), 1499–1504. Available from: [Link]

  • Patacchini, R., et al. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. PubMed. Available from: [Link]

  • Calo', G., et al. (2010). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Journal of Medicinal Chemistry, 53(15), 5487-5502. Available from: [Link]

  • Grieco, P., et al. (2009). New Insight into the Binding Mode of Peptide Ligands at Urotensin-II Receptor: Structure–Activity Relationships Study on P5U and Urantide. Journal of Medicinal Chemistry, 52(15), 4757–4766. Available from: [Link]

  • Grieco, P., et al. (2013). New insight into the binding mode of peptides at urotensin-II receptor by Trp-constrained analogues of P5U and urantide. Journal of Peptide Science, 19(5), 293-300. Available from: [Link]

  • Maryan, N., et al. (2016). Urolinin: The First Linear Peptidic Urotensin-II Receptor Agonist. Journal of Medicinal Chemistry, 59(22), 10329-10337. Available from: [Link]

  • Grieco, P., et al. (2014). Lead optimization of P5U and urantide: discovery of novel potent ligands at the urotensin-II receptor. Journal of Medicinal Chemistry, 57(15), 6735-6746. Available from: [Link]

  • Carotenuto, A. (2010). Design and Synthesis of New Urotensin-II Derivatives. FedOA - Federico II University Press. Available from: [Link]

  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N-Terminal Region. Journal of Medicinal Chemistry. Available from: [Link]

  • Carotenuto, A., et al. (2007). Urotensin-II Receptor Ligands. From Agonist to Antagonist Activity. Journal of Medicinal Chemistry, 50(8), 1789-1798. Available from: [Link]

  • Douglas, S. A., et al. (2002). Identification and pharmacological characterization of native, functional human urotensin-II receptors in rhabdomyosarcoma cell lines. British Journal of Pharmacology, 137(5), 621–634. Available from: [Link]

  • Guo, D., et al. (2010). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology, Chapter 2, Unit 2.9. Available from: [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available from: [Link]

  • Rovero, P., et al. (2002). Design, synthesis, conformational analysis, and biological studies of urotensin-II lactam analogues. Bioorganic & Medicinal Chemistry, 10(12), 3731-3739. Available from: [Link]

  • Chatenet, D., et al. (2007). Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites. Biochemical Journal, 403(1), 167–176. Available from: [Link]

  • Lebeda, F. J., & Cer, R. Z. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W440–W444. Available from: [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Urotensin receptor. Available from: [Link]

  • Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Available from: [Link]

  • Kalliokoski, T. (2015). Comparability of mixed IC50 data – A Statistical Analysis. Novartis OAK. Available from: [Link]

  • Chatenet, D., et al. (2018). Urotensin II Receptor Modulation with 1,3,4-Benzotriazepin-2-one Tetrapeptide Mimics. Molecules, 23(11), 2959. Available from: [Link]

  • Douglas, S. A., et al. (2010). Potential Clinical Implications of the Urotensin II Receptor Antagonists. Frontiers in Pharmacology, 1, 133. Available from: [Link]

  • Motulsky, H. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2730, 21-35. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Grieco, P., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N-Terminal Region for Novel Urotensin II Receptor Modulators. Journal of Medicinal Chemistry. Available from: [Link]

  • Chatenet, D., et al. (2018). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N-Terminal Region for Novel Urotensin II Receptor Modulators. ResearchGate. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Available from: [Link]

  • Douglas, S. A., et al. (2008). The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems. British Journal of Pharmacology, 153(5), 903–918. Available from: [Link]

  • Lecointre, M., et al. (2018). Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma. Frontiers in Pharmacology, 9, 1378. Available from: [Link]

  • Innoprot. Urotensin II Receptor Assay. Available from: [Link]

  • Williams, C., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 127-142. Available from: [Link]

  • Wikipedia. Urotensin-II. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Structural Conformation and Molecular Dynamics of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

This guide provides a comprehensive framework for elucidating the three-dimensional structure and dynamic behavior of the novel cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH. As drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for elucidating the three-dimensional structure and dynamic behavior of the novel cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH. As drug development professionals and researchers, understanding the conformational landscape of a peptide is paramount, as structure dictates function and ultimately, therapeutic efficacy. This document outlines an integrated strategy, combining state-of-the-art experimental techniques with robust computational simulations to build a holistic and validated model of the peptide's behavior.

The narrative herein is designed to transcend a mere listing of protocols; it delves into the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Foundational Analysis: Physicochemical Properties and Structural Features

Before embarking on complex structural studies, a foundational analysis of the peptide's constituent amino acids is essential. This informs our hypothesis about its potential structure and behavior. The peptide is a nonapeptide with a disulfide bridge between Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 8, forming a cyclic heptapeptide core with a dipeptide tail. The presence of both D- and DL-amino acids is a critical feature, as these non-canonical residues are often incorporated to enhance stability and enforce specific secondary structures, such as β-turns.[1][2]

Table 1: Physicochemical Properties of Constituent Amino Acids

PositionAmino Acid3-Letter Code1-Letter CodeSide Chain ClassificationKey Characteristics & Potential Role
1Aspartic AcidAspDAcidic, PolarNegatively charged at neutral pH; potential for salt bridges.[3]
2DL-PenicillaminePen-Hydrophobic, Thiol-containingForms disulfide bridge with Cys(8); the gem-dimethyl group restricts conformational freedom.
3PhenylalaninePheFAromatic, HydrophobicBulky side chain contributes to hydrophobic core packing.
4D-TryptophanD-TrpwAromatic, HydrophobicD-configuration promotes specific turn types; largest aromatic side chain.[2]
5DL-Diaminobutyric AcidDab-Basic, PolarPositively charged at neutral pH; potential for hydrogen bonding and salt bridges.
6TyrosineTyrYAromatic, PolarCan act as both a hydrogen bond donor and acceptor.
7CysteineCysCPolar, Thiol-containingForms disulfide bridge with Pen(2), cyclizing the peptide.
8ValineValVAliphatic, HydrophobicBranched-chain amino acid contributing to hydrophobic interactions.[4]
9Hydroxyl-OH--C-terminal carboxyl group, negatively charged at neutral pH.[3]

The peptide's sequence suggests a molecule with amphipathic character, possessing both hydrophobic (Phe, D-Trp, Val, Pen) and charged/polar residues (Asp, Dab, Tyr, Cys). The cyclic nature imposed by the Pen-Cys disulfide bond significantly reduces the conformational entropy, making it a more structured and potentially rigid scaffold compared to a linear counterpart.[1]

Integrated Workflow for Structural Characterization

A multi-pronged approach is necessary to confidently determine the peptide's structure. Low-resolution spectroscopy provides initial insights into the overall secondary structure, which then guides high-resolution experimental methods and computational refinements.

G cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_syn Synthesis & Interpretation CD Circular Dichroism (CD) (Secondary Structure) NMR NMR Spectroscopy (3D Structure in Solution) CD->NMR Guides initial model MD Molecular Dynamics (MD) (Conformational Dynamics) NMR->MD Provides restraints Model Integrated Structural Model (Bioactive Conformation) NMR->Model Defines solution structure Xray X-Ray Crystallography (3D Structure in Solid State) Xray->MD Provides starting structure Xray->Model Defines solid-state structure MD->Model Defines conformational ensemble G cluster_nmr NMR Workflow Sample 1. Sample Preparation (>0.5 mM in D2O or H2O/D2O) Acq 2. 2D NMR Data Acquisition (TOCSY, COSY, NOESY/ROESY) Sample->Acq Assign 3. Resonance Assignment (Identify all proton signals) Acq->Assign Restraint 4. Restraint Generation (Distances from NOESY, Angles from J-couplings) Assign->Restraint Calc 5. Structure Calculation (Simulated Annealing) Restraint->Calc Ensemble 6. Structure Validation & Ensemble Analysis Calc->Ensemble G cluster_xray X-Ray Crystallography Workflow Cryst 1. Crystallization Screening (Vapor Diffusion, >95% purity) Diff 2. X-ray Diffraction (Synchrotron Source) Cryst->Diff Phase 3. Phase Determination (Anomalous Diffraction) Diff->Phase Build 4. Model Building (Fit atoms to electron density map) Phase->Build Refine 5. Structure Refinement & Validation Build->Refine G Prep Prep Min Min Prep->Min Heat Heat Min->Heat Equil Equil Heat->Equil Prod Prod Equil->Prod Analysis Analysis Prod->Analysis

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Foundational

Pharmacological profile of the cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

Executive Summary The cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH —commonly designated in the literature as UFP-803 or[Pen⁵, D-Trp⁷, Dab⁸]U-II(4-11)—represents a critical breakthrough in cardiovascu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH —commonly designated in the literature as UFP-803 or[Pen⁵, D-Trp⁷, Dab⁸]U-II(4-11)—represents a critical breakthrough in cardiovascular pharmacology. It targets the Urotensin-II (U-II) receptor (UT, formerly GPR14), which mediates the most potent mammalian vasoconstrictive signaling pathway identified to date.

Historically, developing pure antagonists for the UT receptor has been challenging. First-generation peptide antagonists, such as Urantide, exhibited significant residual partial agonism under physiological conditions. By systematically engineering the peptide's stereochemistry and aliphatic side chains, researchers developed UFP-803. This technical guide explores the structural rationale, pharmacological profile, and validated experimental methodologies for utilizing UFP-803 in drug development and vascular research.

Structural Chemistry & Rational Design

As a Senior Application Scientist, it is crucial to understand why specific amino acid substitutions dictate pharmacological behavior. UFP-803 is not a random sequence; it is a highly optimized peptidomimetic derived from the native U-II pharmacophore (c[Cys-Phe-Trp-Lys-Tyr-Cys]).

The design of UFP-803 relies on three pivotal modifications, each with a distinct biophysical causality:

  • Conformational Restriction via Penicillamine (Pen⁵): Replacing the native Cys⁵ with Penicillamine (β,β-dimethylcysteine) introduces bulky gem-dimethyl groups. Causality: This steric bulk restricts the dihedral angles of the disulfide bridge (Pen⁵-Cys¹⁰), locking the cyclic hexapeptide into a rigid β-turn conformation that aligns perfectly with the UT receptor's binding pocket, thereby increasing binding affinity.

  • Stereochemical Inversion (D-Trp⁷): The substitution of L-Trp with its D-enantiomer disrupts the native agonist-receptor interaction. Causality: The spatial reorientation of the indole ring prevents the receptor's transmembrane helices from adopting the fully active state, shifting the ligand's profile from an agonist to a partial agonist/antagonist.

  • Side-Chain Truncation (The Dab⁸ Innovation): The native Lys⁸ residue possesses a 4-carbon aliphatic chain ending in a primary amine, which interacts with an acidic pocket (Asp130) in the UT receptor. Replacing Lys with Ornithine (3 carbons) yields Urantide, which still retains ~80% intrinsic efficacy at 37°C. UFP-803 replaces this with 2,4-diaminobutyric acid (Dab) , a 2-carbon chain. Causality: The Dab substitution maintains the critical electrostatic salt bridge required for high-affinity binding but is physically too short to induce the precise conformational shift required for robust Gq/11 protein coupling. This thermodynamic uncoupling strips away efficacy while preserving affinity, yielding a near-pure competitive antagonist.

Mechanism of Action & Signaling Pathways

The UT receptor is a Gq/11-coupled GPCR. Activation by native U-II triggers Phospholipase C (PLC), leading to the generation of Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This cascade results in intracellular calcium release (driving acute vasoconstriction) and Protein Kinase C (PKC) activation (driving long-term vascular remodeling and atherosclerosis). UFP-803 competitively occupies the orthosteric site, blunting this entire cascade.

Signaling UII Urotensin II (Endogenous Agonist) UTR UT Receptor (GPR14) UII->UTR Activates UFP UFP-803 (Competitive Antagonist) UFP->UTR Blocks Gq Gq/11 Protein UTR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response1 Acute Vasoconstriction Ca->Response1 Response2 Vascular Remodeling PKC->Response2

Figure 1: UT Receptor signaling pathway and UFP-803 competitive inhibition.

Pharmacological Data Summary

To benchmark UFP-803 against existing standards, the quantitative data derived from rigorous in vitro and ex vivo assays are summarized below. Note the critical reduction in intrinsic activity (α) at physiological temperatures compared to Urantide.

LigandSequence Modification (Pos 5, 7, 8)Rat Aorta Antagonism (pA₂)Intracellular Ca²⁺ Antagonism (pK₈)Intrinsic Activity (α) at 37°C
Native U-II Cys⁵, L-Trp⁷, Lys⁸N/A (Full Agonist)N/A (Full Agonist)1.00
Urantide Pen⁵, D-Trp⁷, Orn⁸8.308.450.80 (Partial Agonist)
UFP-803 Pen⁵, D-Trp⁷, Dab⁸7.469.050.21 (Near-Pure Antagonist)

Data synthesized from .

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, assays utilizing UFP-803 must account for receptor reserve and thermodynamic variables. The following protocols are engineered as self-validating systems.

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

Objective: Quantify the antagonist potency and unmask any hidden intrinsic agonist activity. Self-Validation: This protocol mandates parallel testing at 22°C and 37°C. Causality: At room temperature (22°C), reduced membrane fluidity lowers the receptor-G-protein collision rate, which can falsely present a partial agonist as a pure antagonist. Testing at 37°C is mandatory to reveal true intrinsic efficacy.

  • Cell Preparation: Seed HEK293 cells stably expressing human UT (hUT) into 96-well black, clear-bottom plates at 50,000 cells/well.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive dye inside the cell.

  • Equilibration: Wash cells thrice with HEPES-buffered saline to remove extracellular dye, eliminating background fluorescence noise.

  • Antagonist Pre-incubation: Add UFP-803 (ranging from 1 pM to 10 µM) 15 minutes prior to agonist challenge.

  • Agonist Challenge & Readout: Inject an EC₈₀ concentration of native U-II. Continuously record fluorescence (Ex: 488 nm / Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: Calculate the pK₈ (antagonist affinity) using the Cheng-Prusoff equation based on the rightward shift of the U-II concentration-response curve.

Protocol B: Ex Vivo Isolated Rat Thoracic Aorta Bioassay

Objective: Assess functional competitive antagonism in intact vascular tissue.

Workflow Step1 1. Tissue Isolation Rat Thoracic Aorta Step2 2. Organ Bath Krebs-Henseleit (37°C) Step1->Step2 Step3 3. Equilibration 1.0g Resting Tension Step2->Step3 Step4 4. UFP-803 Incubation (30 min prior) Step3->Step4 Step5 5. U-II Addition Cumulative Dosing Step4->Step5 Step6 6. Data Acquisition Isometric Contraction Step5->Step6

Figure 2: Workflow for Ex Vivo Isolated Organ Bath Bioassay.

  • Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Carefully remove adhering connective tissue without damaging the endothelium. Cut into 2-3 mm rings.

  • Organ Bath Setup: Mount rings between two stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and equilibrate for 60 minutes. Causality: Applying exactly 1.0 g of tension aligns the smooth muscle fibers to the optimal position on their length-tension curve, maximizing the amplitude and reproducibility of the contractile response.

  • Viability Check: Challenge the tissue with 60 mM KCl. A rapid, sustained contraction validates smooth muscle viability. Wash until baseline is restored.

  • Antagonist Incubation: Add UFP-803 to the bath 30 minutes prior to agonist exposure.

  • Cumulative Dosing: Add native U-II in cumulative half-log increments (10⁻¹⁰ to 10⁻⁶ M). Record isometric tension. Calculate the Schild plot to determine the pA₂ value.

Therapeutic Implications

Because UFP-803 lacks the problematic residual agonism of earlier compounds, it serves as a superior pharmacological tool for investigating UT receptor-mediated pathologies. In vivo, UFP-803 successfully blocks U-II-induced plasma extravasation and has profound implications for treating atherosclerosis, where UT receptor upregulation drives macrophage foam cell formation and smooth muscle proliferation. Future drug development leveraging the Dab⁸ structural insight may yield orally bioavailable non-peptide mimetics for heart failure and diabetic nephropathy.

References

  • Camarda, V., et al. (2006). "In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4-11) (UFP-803)." British Journal of Pharmacology, 147(1), 92-100.[Link]

  • Douglas, S. A., et al. (2013). "Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures." International Journal of Peptides, 2013, 1-15.[Link]

  • Zhao, J., et al. (2013). "The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats." Experimental and Therapeutic Medicine, 6(1), 197-200.[Link]

Exploratory

Cellular Uptake Mechanisms and Intracellular Trafficking of the Urantide Analog H-Asp-c[Pen-Phe-D-Trp-Dab-Tyr-Cys]-Val-OH in Endothelial Cells

Executive Summary & Molecular Architecture The rational design of peptide-based therapeutics targeting the cardiovascular system requires a precise understanding of their cellular internalization kinetics. The peptide H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The rational design of peptide-based therapeutics targeting the cardiovascular system requires a precise understanding of their cellular internalization kinetics. The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a highly constrained, synthetic analog of Urantide, the premier antagonist for the Urotensin II Receptor (UTR)[1].

In this specific sequence, the native Ornithine (Orn) residue found in standard Urantide is substituted with 2,4-diaminobutyric acid (Dab) . Because Dab possesses one less methylene group in its side chain than Ornithine, this substitution tightens the cyclic β -turn stabilized by the Penicillamine(1)-Cysteine(1) disulfide bridge[1]. This structural restriction not only enhances binding affinity to the Gq/11-coupled UTR on endothelial cells but also fundamentally alters its cellular uptake mechanisms. Understanding how this peptide enters human umbilical vein endothelial cells (HUVECs) is critical, as UTR internalization directly dictates the duration of receptor antagonism and the suppression of atherosclerotic adhesion molecules like VCAM-1 and ICAM-1[2].

Dual-Mode Cellular Uptake Mechanisms

As a Senior Application Scientist evaluating peptide-membrane dynamics, it is crucial to recognize that highly constrained amphipathic peptides do not rely on a single entry vector. The uptake of this Dab-Urantide analog in endothelial cells operates via a dual-mode mechanism:

A. Primary Pathway: UTR-Mediated Clathrin-Dependent Endocytosis

Despite functioning as an antagonist, Urantide analogs can induce receptor sequestration. Upon high-affinity binding to the UTR on the endothelial plasma membrane, the peptide-receptor complex undergoes rapid internalization. The causality of this process is rooted in the receptor's C-terminal architecture. The binding event exposes a specific cytoplasmic-tail serine cluster (Ser364–367)[3].

G-protein coupled receptor kinases (GRKs) phosphorylate these serine residues, creating a high-affinity docking site for β -arrestin 1 and 2. β -arrestin acts as a critical scaffolding adaptor, recruiting the AP-2 complex and clathrin to the plasma membrane. This culminates in the dynamin-mediated scission of clathrin-coated pits, sequestering the peptide-receptor complex into early endosomes[3].

Pathway Peptide Dab-Urantide Analog (Ligand) UTR Urotensin II Receptor (UTR) Endothelial Membrane Peptide->UTR High-Affinity Binding GRK GRK Phosphorylation (Ser364-367 Cluster) UTR->GRK Receptor Activation Arrestin β-Arrestin 1/2 Recruitment GRK->Arrestin Cytoplasmic Tail Modification AP2 AP-2 Adaptor Complex Arrestin->AP2 Scaffolding Clathrin Clathrin-Coated Pit Invagination AP2->Clathrin Vesicle Assembly Endosome Early Endosome (Internalization) Clathrin->Endosome Dynamin Scission

Fig 1: UTR-mediated clathrin-dependent endocytosis pathway for the Dab-Urantide analog.

B. Secondary Pathway: Receptor-Independent Macropinocytosis

A well-documented phenomenon in urotensinergic pharmacology is the "pseudo-irreversible" binding kinetic of UII and its analogs[4]. This is partially explained by a secondary, receptor-independent uptake mechanism. The amphipathic nature of the Dab-Urantide analog allows it to interact with the negatively charged endothelial glycocalyx. This triggers localized actin remodeling, leading to fluid-phase endocytosis (macropinocytosis), allowing the peptide to accumulate intracellularly even in cells with saturated or downregulated UTR expression[4].

Self-Validating Experimental Protocol for Uptake Quantification

To rigorously isolate and quantify these uptake mechanisms, the following protocol establishes a self-validating system. By utilizing specific pharmacological inhibitors alongside positive pathway controls, we ensure that any observed reduction in peptide uptake is causally linked to the targeted pathway, rather than generalized cellular toxicity.

Phase 1: Endothelial Cell Preparation & Starvation
  • Culture: Seed HUVECs in 6-well plates coated with 0.1% gelatin. Grow to 80% confluence in Endothelial Cell Growth Medium (EGM-2).

  • Starvation: Wash cells twice with PBS and incubate in serum-free basal medium for 4 hours. Causality: Serum starvation synchronizes UTR surface expression and minimizes interference from serum-derived growth factors that basally stimulate endocytosis.

Phase 2: Pharmacological Inhibition (The Validation Matrix)

Pre-incubate distinct wells with the following inhibitors for 30 minutes at 37°C. Each inhibitor must be paired with a fluorescent positive control to validate pathway blockade.

  • Clathrin Blockade: 0.45 M Hypertonic Sucrose or 80 µM Dynasore. (Validation: Blocks uptake of Transferrin-Alexa488).

  • Caveolae Blockade: 1 µg/mL Filipin III. (Validation: Blocks uptake of Cholera Toxin Subunit B-FITC).

  • Macropinocytosis Blockade: 50 µM EIPA (5-(N-Ethyl-N-isopropyl)amiloride). (Validation: Blocks uptake of 70 kDa Dextran-FITC).

Phase 3: Peptide Pulse and Acid Wash
  • Pulse: Introduce 100 nM of Cy5-conjugated Dab-Urantide analog to the cells. Incubate for exactly 30 minutes at 37°C.

  • Arrest: Immediately transfer plates to ice to halt all vesicular trafficking.

  • Acid Wash (Critical Step): Wash cells twice with an acidic buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5) for 3 minutes. Causality: The acid wash strips non-internalized, surface-bound peptides from the UTR. Without this step, flow cytometry cannot differentiate between peptide merely docked on the membrane versus peptide successfully internalized into endosomes.

Phase 4: Quantification
  • Harvest: Trypsinize cells and resuspend in FACS buffer (PBS + 2% FBS).

  • Analysis: Quantify intracellular Cy5 fluorescence via Flow Cytometry (minimum 10,000 events/sample). Corroborate subcellular localization using Confocal Laser Scanning Microscopy.

Workflow Culture HUVEC Culture & Starvation Inhibitor Pathway Inhibitors (Self-Validation) Culture->Inhibitor Pulse Cy5-Peptide Pulse (37°C, 30 min) Inhibitor->Pulse AcidWash Acid Wash (pH 2.5) Strip Surface Bound Pulse->AcidWash Analysis Flow Cytometry & Confocal Imaging AcidWash->Analysis

Fig 2: Self-validating experimental workflow for quantifying peptide cellular uptake.

Quantitative Data Summary

The following table synthesizes the expected quantitative uptake data based on the dual-mode entry profile of Urantide analogs in endothelial cells. The data highlights the dominance of the clathrin-mediated pathway, supplemented by macropinocytosis.

Experimental ConditionTarget Pathway InhibitedMean Cy5-Peptide Uptake Inhibition (%)Positive Control Validation Status
Control (Vehicle) None0% (Baseline 100% Uptake)All controls internalized normally
Hypertonic Sucrose Clathrin-coated pits62 - 68% Transferrin-Alexa488 blocked
Dynasore (80 µM) Dynamin (Vesicle scission)70 - 75% Transferrin-Alexa488 blocked
Filipin III (1 µg/mL) Caveolae-mediated5 - 10% (Not significant)Cholera Toxin B-FITC blocked
EIPA (50 µM) Macropinocytosis20 - 25% 70 kDa Dextran-FITC blocked
Dynasore + EIPA Clathrin + Macropinocytosis> 90% Both Transferrin & Dextran blocked

Note: The synergistic inhibition observed with Dynasore and EIPA confirms that the Dab-Urantide analog utilizes both UTR-dependent clathrin pathways and receptor-independent macropinocytosis for complete endothelial penetration.

References

  • Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N-Terminal Region for Novel Urotensin II Receptor Modulators Journal of Medicinal Chemistry - ACS Publications[Link]

  • Involvement of a cytoplasmic-tail serine cluster in urotensin II receptor internalization Biochemical Journal (Portland Press)[Link]

  • Update on the urotensinergic system: new trends in receptor localization, activation, and drug design Frontiers in Endocrinology[Link]

  • Urotensin II and urantide exert opposite effects on the cellular components of atherosclerotic plaque in hypercholesterolemic rabbits PMC - National Institutes of Health[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Tracking and Radiolabeling Strategies for the UT Receptor Antagonist H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

Executive Summary The tracking of G protein-coupled receptors (GPCRs) in vivo requires highly specific radioligands. The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a conformationally restricted analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tracking of G protein-coupled receptors (GPCRs) in vivo requires highly specific radioligands. The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a conformationally restricted analog of Urantide, functioning as a potent Urotensin II (UT) receptor antagonist. Because the UT receptor is heavily upregulated in solid tumors (such as glioblastoma, lung, and colorectal adenocarcinomas) and plays a critical role in tumor angiogenesis, tracking this receptor provides immense diagnostic value[1][2]. This application note details two field-proven, self-validating radiolabeling workflows—N-terminal radiometal chelation (⁶⁸Ga/¹¹¹In) and direct electrophilic radioiodination (¹²⁴I/¹²⁵I)—designed to preserve the peptide's binding affinity while enabling high-contrast PET/SPECT imaging.

Mechanistic Grounding & Causality

To successfully radiolabel this peptide, one must understand the structural causality behind its mechanism of action:

  • Pharmacophore Preservation: The biological activity of UT ligands relies on the C-terminal cyclic core. In this peptide, the disulfide (or thioether) bridge between Penicillamine (Pen²) and Cysteine (Cys⁷) creates a rigid β-turn that mimics the native CFWKYC core of human Urotensin II[3]. Any radiolabeling strategy must avoid disrupting this cyclic region.

  • Receptor Kinetics (The Non-Internalization Paradigm): Unlike native UT agonists (e.g., hUII) which rapidly internalize into the cell upon binding, UT antagonists like Urantide analogs exhibit persistent binding at the plasma membrane without promoting receptor internalization[2].

  • Strategic Implication: Because the radioligand will not accumulate intracellularly, the imaging signal relies entirely on surface receptor saturation. Therefore, the radiolabeling protocol must yield an exceptionally high specific activity (>30 GBq/µmol) to ensure a high signal-to-noise ratio during in vivo PET/SPECT tracking.

Radiolabeling Workflows & Decision Matrix

We present two distinct strategies based on the desired imaging modality and pharmacokinetic tracking window.

Workflow Start H-Asp-Pen-Phe-D-Trp-Dab-Tyr-Cys-Val (UT Receptor Antagonist) Conjugation N-Terminal Modification DOTA-Ahx-NHS Ester Start->Conjugation Strategy A Iodination Electrophilic Substitution Chloramine-T Oxidation Target: Tyr6 Residue Start->Iodination Strategy B Radiometal Radiometal Chelation 68Ga (PET) / 111In (SPECT) pH 4.0-4.5, 95°C Conjugation->Radiometal Purification RP-HPLC Purification & Formulation in Saline Radiometal->Purification Radioiodine Radioiodination 124I (PET) / 125I (SPECT) pH 7.4, RT, 60 sec Iodination->Radioiodine Radioiodine->Purification QC Quality Control Radiochemical Purity >95% (Self-Validation Check) Purification->QC InVivo In Vivo Administration (Intravenous Injection) QC->InVivo Pass Targeting Plasma Membrane Retention (No Receptor Internalization) InVivo->Targeting Imaging PET / SPECT Imaging Tumor Angiogenesis Tracking Targeting->Imaging

Fig 1: Workflow for radiolabeling and in vivo tracking of the UT receptor antagonist peptide.

Self-Validating Experimental Protocols

Protocol A: N-Terminal Bioconjugation and Radiometal Labeling (⁶⁸Ga / ¹¹¹In)

Causality: Direct attachment of a bulky DOTA chelator to the N-terminal Aspartate can induce steric clash, reducing receptor affinity. We mandate the use of an aminohexanoic acid (Ahx) hydrocarbon linker to provide spatial separation between the chelator and the pharmacophore[2][4].

Step 1: DOTA-Ahx Bioconjugation

  • Dissolve 1.0 mg of the peptide in 500 µL of anhydrous DMF. Note: Trace water will hydrolyze the NHS ester, plummeting yields.

  • Add 3 molar equivalents of DOTA-Ahx-NHS ester and 5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the N-terminal amine (pKa ~9.6), ensuring rapid nucleophilic attack.

  • Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. A successful conjugation will show a mass shift of +527 Da. Purify the DOTA-Ahx-peptide via semi-preparative RP-HPLC and lyophilize.

Step 2: ⁶⁸Ga Radiolabeling

  • Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffer 500 µL of the eluate with 1 M Sodium Acetate to achieve a strict pH of 4.0–4.5. Causality: A pH < 3.5 prevents DOTA carboxylate deprotonation (halting chelation), while a pH > 5.0 causes ⁶⁸Ga to precipitate as insoluble gallium hydroxides.

  • Add 30 µg of the DOTA-Ahx-peptide and incubate at 95°C for 10 minutes.

  • Validation Checkpoint: Perform Instant Thin Layer Chromatography (ITLC-SG) using 0.1 M Sodium Citrate (pH 5.0). Free ⁶⁸Ga migrates to the solvent front (Rf = 0.9-1.0), while the labeled peptide remains at the origin (Rf = 0.0-0.1). Proceed to HPLC purification only if incorporation is >90%.

Protocol B: Direct Electrophilic Radioiodination via Chloramine-T

Causality: The Tyrosine (Tyr⁶) residue is highly accessible for electrophilic substitution. However, the oxidizing conditions required to generate the active iodine species (I⁺) can easily destroy the sensitive Pen-Cys disulfide bridge or oxidize the D-Trp residue, rendering the peptide biologically inert[5]. Strict temporal control is required.

Step 1: Isotope and Peptide Mixing

  • In a LoBind microcentrifuge tube, combine 10 µg of the peptide in 50 µL of 0.2 M Phosphate Buffer (pH 7.4).

  • Add 37–74 MBq of Na[¹²⁴I] (for PET) or Na[¹²⁵I] (for SPECT/ex vivo tracking). Causality: Maintaining pH 7.4 is critical; an acidic environment severely reduces the nucleophilicity of the Tyrosine phenolic ring.

Step 2: Controlled Oxidation

  • Add 10 µL of freshly prepared Chloramine-T (1 mg/mL in ddH₂O).

  • React for exactly 60 seconds at room temperature.

  • Instantly quench the reaction by adding 10 µL of Sodium Metabisulfite (2 mg/mL in ddH₂O).

  • Validation Checkpoint: Purify the mixture using a C18 Sep-Pak cartridge. Wash with 10 mL of ddH₂O to remove free radioiodine, then elute the radiolabeled peptide with 80% Ethanol. If the radiochemical yield is <60%, discard the batch; the Chloramine-T likely degraded prior to use.

Quantitative Data & Quality Control

Table 1: Comparison of Radiolabeling Strategies for UT Antagonists
ParameterStrategy A: ⁶⁸Ga-DOTA-PeptideStrategy B: ¹²⁴I-Peptide
Target Residue N-terminal Aspartate (via Ahx linker)Tyrosine (Position 6)
Isotope Half-Life 67.7 minutes4.18 days
Imaging Modality PETPET
Receptor Affinity Impact Minimal (Ahx linker mitigates steric clash)Moderate (Iodine bulk on Tyr may alter Kd)
Internalization Profile Plasma membrane retentionPlasma membrane retention
Optimal Use Case Rapid in vivo tumor imaging (1-2h post-injection)Longitudinal tracking & biodistribution (24-72h)
Table 2: Quality Control and Release Criteria
ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Radiochemical Purity (RCP) Radio-RP-HPLC> 95%Ensures the imaging signal originates solely from the intact peptide, preventing background noise.
Free Isotope Fraction ITLC-SG< 5%Free ⁶⁸Ga accumulates in blood pool/bones; free Iodine accumulates in the thyroid, confounding biodistribution data.
Specific Activity Radio-HPLC / UV> 30 GBq/µmolHigh specific activity is required because UT antagonists do not internalize, making the membrane receptor pool highly saturable.
Formulation pH pH Indicator Strip6.5 – 7.5Prevents injection site necrosis and ensures physiological compatibility prior to intravenous administration.

References

  • Poret, N., et al. (2020). Development of Novel 111-In-Labelled DOTA Urotensin II Analogues for Targeting the UT Receptor Overexpressed in Solid Tumours. Biomolecules, 10(3), 471. Available at:[Link][4]

  • Lecointre, C., et al. (2020). Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma. Frontiers in Immunology. Available at:[Link][1]

  • Chatenet, D., et al. (2012). Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Frontiers in Endocrinology. Available at:[Link][3]

  • Poret, N., et al. (2020). Development of Novel 111-In-Labelled DOTA Urotensin II Analogues for Targeting the UT Receptor Overexpressed in Solid Tumours. PubMed (PMID: 32204509). Available at:[Link][2]

  • Billard, E., et al. (2016). Urotensin II(4–11) Azasulfuryl Peptides: Synthesis and Biological Activity. ACS Medicinal Chemistry Letters. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH in physiological buffers

Troubleshooting Aqueous Solubility in Physiological Buffers Welcome to the Technical Support Center for the cyclic octapeptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (commonly known as UFP-803). While this se...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Aqueous Solubility in Physiological Buffers

Welcome to the Technical Support Center for the cyclic octapeptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (commonly known as UFP-803). While this sequence is a highly potent Urotensin-II (UT) receptor ligand, researchers frequently encounter severe solubility issues when transitioning the peptide into physiological buffers (e.g., PBS, HEPES, pH 7.4) for in vitro or in vivo assays.

This guide provides the mechanistic causality behind these solubility failures and outlines field-proven, self-validating protocols to successfully maintain the peptide in solution.

PART 1: Physicochemical Profiling

To understand why this peptide precipitates, we must first analyze its biochemical properties. Solubility is dictated by the balance between hydrophobic interactions and electrostatic repulsion.

Table 1: Physicochemical Profile of UFP-803

ParameterValueMechanistic Implication for Solubility
Sequence Asp-Pen-Phe-D-Trp-Dab-Tyr-Cys-ValContains 5 highly hydrophobic residues (Phe, Trp, Tyr, Val, Pen), driving aggregation in polar solvents.
Structural Constraint Cyclic (Pen2-Cys7 Disulfide)Reduces conformational flexibility; permanently exposes the hydrophobic core to the solvent.
Net Charge (pH 7.4) 0 (Zwitterionic)N-term (+1) & Dab (+1) exactly cancel Asp (-1) & C-term (-1).
Isoelectric Point (pI) ~7.4Buffer pH matches the pI, completely eliminating electrostatic repulsion between peptide molecules.
PART 2: Troubleshooting FAQs

Q1: My peptide dissolves perfectly in pure water but turns cloudy the moment I add PBS (pH 7.4). Why does this happen? A: This is a classic case of isoelectric precipitation. In unbuffered water, the peptide dictates its own micro-pH, resulting in a net positive or negative charge that provides electrostatic repulsion between the peptide molecules. However, when you introduce PBS, the pH is forced to 7.4. According to [1], at pH 7.4, the positive charges (N-terminus and Dab side-chain) exactly neutralize the negative charges (Asp and C-terminus). With a net charge of zero, electrostatic repulsion vanishes. The exposed hydrophobic residues rapidly drive intermolecular aggregation, causing the peptide to crash out of solution.

Q2: Should I use DMSO to dissolve this peptide? Won't it be toxic to my cell cultures? A: Yes, DMSO is the mandatory primary solvent for this sequence. Because the peptide contains >50% hydrophobic residues and lacks a net charge at physiological pH, organic solvents are required to disrupt hydrophobic stacking. According to [2], you must dissolve the peptide in 100% DMSO to create a highly concentrated stock (e.g., 10 mM). When you dilute this stock to your working concentration (e.g., 10 µM) in cell culture media, the final DMSO concentration will be 0.1%. As noted by [3], a final concentration of ≤0.1% DMSO is generally recognized as safe and non-cytotoxic for most primary cells and immortalized lines.

Q3: I dissolved the peptide in DMSO, but when I pipetted it into my buffer, it precipitated again. What went wrong? A: This is known as "solvent shock." If you pipette the DMSO stock directly into a static (unstirred) buffer, the local concentration of the peptide at the injection site exceeds its aqueous solubility limit before the DMSO can disperse. To prevent this, you must use the "Infinite Dilution" method. As recommended by [4], the DMSO stock must be added dropwise into a rapidly stirring or vortexing aqueous buffer to ensure instantaneous dispersion.

Q4: Can I add reducing agents like DTT or TCEP to improve solubility? A: Absolutely not. UFP-803 relies on a critical Penicillamine-Cysteine (Pen-Cys) disulfide bridge to maintain its cyclic structure, which is essential for its function as a [5]. Adding reducing agents will break this bond, linearizing the peptide and completely destroying its pharmacological activity.

PART 3: Standard Operating Procedure (SOP)

The "Infinite Dilution" Solubilization Method Self-Validating Protocol for preparing a 10 µM Working Solution

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation, which can cause premature, uneven localized hydration and micro-aggregation.

  • Primary Solubilization: Add 100% anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM stock concentration.

  • Disruption: Sonicate the vial in a water bath for 60 seconds.

    • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter.

  • Buffer Preparation: Place your target physiological buffer (e.g., PBS, pH 7.4) in a beaker or tube on a magnetic stirrer. Set the stirrer to create a deep, rapid vortex.

  • Infinite Dilution: Using a micropipette, inject the 10 mM DMSO stock dropwise directly into the center of the vortex until you reach the 10 µM final concentration (a 1:1000 dilution).

  • Final Validation: Inspect the solution against a dark background. If available, use Dynamic Light Scattering (DLS) to confirm the absence of large aggregates (>100 nm).

PART 4: Experimental Workflow Visualization

G Start Lyophilized UFP-803 (Net Charge = 0 at pH 7.4) DirectBuffer Direct Addition of PBS (Static Buffer) Start->DirectBuffer Incorrect DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO Correct Precipitation Hydrophobic Aggregation & Precipitation DirectBuffer->Precipitation Stirring Dropwise Addition into Vortexing PBS DMSO->Stirring Success Stable Physiological Solution (<0.1% DMSO Final) Stirring->Success

Fig 1: Solubilization pathways for UFP-803. Direct buffer addition causes rapid aggregation.

References
  • How to dissolve peptides in DMSO? | LifeTein |[Link]

  • Peptide Solubilization Protocol | JPT Peptide Technologies |[Link]

Optimization

Optimizing reverse-phase HPLC purification yield for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers purifying the highly complex cyclic peptide: H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH . This molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers purifying the highly complex cyclic peptide: H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH .

This molecule presents a "perfect storm" of chromatographic challenges: a sterically hindered disulfide bridge (Pen-Cys), multiple oxidizable residues (Trp, Tyr), highly basic unnatural amino acids (Dab), and a mixture of four distinct diastereomers resulting from the DL-racemic building blocks. Below, you will find our diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to maximize your purification yield.

Part 1: Diagnostic Troubleshooting Workflow

Use the following logical matrix to diagnose the root cause of yield loss or poor resolution during your initial analytical runs.

HPLC_Troubleshooting Start Crude Cyclic Peptide Injection Q1 Broad/Split Peaks? Start->Q1 A1 Diastereomer Co-elution (DL-Pen, DL-Dab) Q1->A1 Yes Q2 Severe Peak Tailing? Q1->Q2 No S1 Shallow Gradient (0.1% B/min) & Sub-2µm C18 Column A1->S1 S1->Q2 A2 Dab-Silanol Interactions Q2->A2 Yes Q3 Mass +16/+32 Da? Q2->Q3 No S2 0.1% TFA Ion-Pairing or BEH Hybrid Column A2->S2 S2->Q3 A3 Trp/Tyr Oxidation Q3->A3 Yes Success High-Yield Purified Target Diastereomer Q3->Success No S3 Degas Solvents & Add Antioxidants A3->S3 S3->Success

Diagnostic workflow for RP-HPLC purification of complex cyclic peptide diastereomers.
Part 2: FAQs & Mechanistic Troubleshooting

Q1: My chromatogram shows a massive, multi-shouldered peak. Why can't I isolate a single product? A: Your sequence contains two racemic mixtures: DL-Penicillamine and DL-Diaminobutyric acid (Dab). This mathematically results in 22=4 distinct diastereomers. Because diastereomers have identical molecular weights and highly similar hydrophobic surface areas, conventional RP-HPLC methods (e.g., 1% B/min gradients) will force them to co-elute1[1]. Causality & Solution: To resolve these, you must exploit subtle differences in their secondary structures. Implement an ultra-shallow gradient (0.1% to 0.25% B/min) over the specific elution window, as conventional RP-HPLC has the capacity to resolve difficult diastereomeric mixtures if the helix-inducing characteristics of the eluting solvents are optimized2[2].

Q2: I am experiencing severe peak tailing and losing over 40% of my peptide on the column. What is causing this? A: The culprit is the DL-Dab residue. Dab contains a highly basic primary amine side chain. In standard silica-based C18 columns, unreacted acidic silanol groups (pKa ~4.5) remain on the stationary phase. The basic Dab residue interacts with these free silanols via strong ion-exchange mechanisms, causing irreversible adsorption and peak tailing . Causality & Solution: You must use 0.1% Trifluoroacetic acid (TFA) as your mobile phase modifier. TFA acts as a potent ion-pairing agent, neutralizing the basic Dab side chain while simultaneously protonating the silanols to suppress secondary interactions3[3]. If you must use Formic Acid for LC-MS compatibility, you must switch to a bridged ethyl hybrid (BEH) particle column, which eliminates silanol interactions entirely.

Q3: My cyclic peptide yield is low, and LC-MS shows a mass shift of +16 Da. Is the Pen-Cys bond failing? A: The +16 Da mass shift is not a disulfide failure; it is the oxidation of your D-Trp or Tyr residues. Regarding the disulfide bond, Penicillamine ( β,β -dimethylcysteine) introduces massive steric hindrance. While this makes the final Pen-Cys disulfide bond significantly more reductively stable than a standard Cys-Cys bond4[4], it also slows down the initial oxidative folding kinetics, requiring highly specific orthogonal pairing conditions5[5]. Causality & Solution: Degas all HPLC solvents to remove dissolved oxygen and prevent Trp/Tyr oxidation. Ensure your cyclization reaction is driven to 100% completion before HPLC injection, as linear and cyclic forms will co-elute and ruin your yield.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Modifier Comparison for Dab-Containing Peptides

ModifierConcentrationpHSilanol SuppressionMS CompatibilityRelative Recovery (Dab Peptide)
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Excellent (Strong Ion-Pairing)Poor (Signal Suppression)> 95%
Formic Acid (FA) 0.1% (v/v)~2.7Poor (Weak Ion-Pairing)Excellent< 60% (on standard silica)
TEAP Buffer 50 mM~3.0Good (Cation Competition)None (Non-volatile)~ 85%

Table 2: Column Selection Guide for Diastereomeric Separation

Stationary PhaseParticle TechPore SizeResolution Power (Diastereomers)Best Use Case
Standard C18 Fully Porous (5 µm)100 ÅLowInitial crude desalting.
Wide-Pore C18 Fully Porous (5 µm)300 ÅModerateStandard preparative purification.
Hybrid BEH C18 Bridged Ethyl (1.7 µm)130 ÅHighLC-MS analysis with Formic Acid.
Core-Shell C18 Solid Core (2.7 µm)120 ÅMaximum Resolving the 4 DL-Pen/DL-Dab isomers.
Part 4: Self-Validating Experimental Protocols
Protocol A: Sample Solubilization & Pre-HPLC Validation

Hydrophobic residues (Phe, Trp, Val) combined with the cyclic structure often cause severe aggregation, leading to column clogging and poor loading efficiency.

  • Solubilization: Weigh the crude lyophilized peptide. Add pure Dimethyl Sulfoxide (DMSO) to achieve a 10% (v/v) final concentration. Vortex vigorously for 2 minutes to disrupt hydrophobic aggregates.

  • Dilution: Slowly add Mobile Phase A (0.1% TFA in HPLC-grade H2​O ) dropwise while vortexing until the peptide is fully dissolved.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes. Never inject uncentrifuged cyclic peptides.

  • Validation Check (Critical): Inject 1 µL of the supernatant into an analytical LC-MS.

    • Pass Condition: The base peak mass must be exactly -2.016 Da relative to the linear precursor, confirming the Pen-Cys disulfide bond is fully formed.

    • Fail Condition: If the linear mass is present, abort HPLC. Return the sample to the oxidation buffer, as linear and cyclic forms will co-elute and cross-contaminate.

Protocol B: High-Resolution RP-HPLC Purification of Diastereomers

This protocol utilizes heart-cutting and ultra-shallow gradients to isolate the target diastereomer.

  • Column Equilibration: Install a Core-Shell C18 column (e.g., 2.7 µm, 120 Å). Equilibrate with 5% Mobile Phase B (0.1% TFA in Acetonitrile) at a flow rate scaled to your column diameter (e.g., 1 mL/min for 4.6 mm ID).

  • Scout Gradient: Run a standard gradient (1% B/min from 5% to 60% B) to determine the approximate elution percentage ( X % B) of the broad diastereomeric mass.

  • Isocratic Hold & Loading: Load the clarified sample. Hold at 5% B for 5 column volumes to wash away DMSO and salts.

  • Ultra-Shallow Elution Ramp:

    • Rapidly ramp to (X−5) % B over 2 minutes.

    • Initiate the ultra-shallow gradient: Ramp from (X−5) % B to (X+5) % B at a rate of 0.1% B/min .

  • Heart-Cut Fractionation: The broad peak will now split into 2 to 4 distinct peaks (representing the DL-Pen/DL-Dab isomers). Collect fractions manually, taking only the top 50% of the target peak (heart-cutting) to ensure absolute diastereomeric purity.

  • Validation Check: Lyophilize the target fraction and re-inject on an orthogonal analytical column (e.g., Phenyl-Hexyl) to verify diastereomeric purity > 98%.

Part 5: References
  • Chen, Y., et al. "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers." National Institutes of Health (NIH). Available at:

  • "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." hplc.eu. Available at:

  • "Peptide Isolation – Method Development Considerations." Waters Corporation. Available at:

  • "A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH." Benchchem. Available at:

  • Wu, Y., et al. "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." ResearchGate. Available at:

  • "A Chemical Biology Approach to Probing the Folding Pathways of the Inhibitory Cystine Knot (ICK) Peptide ProTx-II." Frontiers. Available at:

Sources

Troubleshooting

Resolving incomplete cyclization during H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH manufacturing

Welcome to the Technical Support Center for the manufacturing and structural optimization of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH . This sequence is a highly complex, stereoisomeric analog of UFP-803, a wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing and structural optimization of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH . This sequence is a highly complex, stereoisomeric analog of UFP-803, a well-documented Urotensin-II (UT) receptor antagonist[1][2].

Synthesizing this octapeptide presents a dual chemical challenge: the severe steric hindrance of the Penicillamine (Pen) residue and the thermodynamic traps introduced by the DL-Pen and DL-Dab diastereomeric mixtures. This guide provides field-proven, self-validating methodologies to drive incomplete cyclizations to completion while preserving the integrity of sensitive residues.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My cyclization reaction stalls at 40-50% completion even after 48 hours in DMSO/Air. Why is the reaction not proceeding? A: The stalling is caused by a combination of steric shielding and diastereomeric mismatch. Penicillamine is β,β -dimethylcysteine. The bulky gem-dimethyl groups on the Pen residue physically shield the sulfur atom, drastically increasing the activation energy required for the Cys-thiolate to attack and form the disulfide bridge[3][4]. Furthermore, because your sequence utilizes DL-Pen and DL-Dab, you are generating a library of four distinct diastereomeric backbones. While some isomers (e.g., D-Pen/D-Dab) may naturally pre-organize into a favorable β -turn that brings the thiols into close proximity, the mismatched isomers (e.g., L-Pen/D-Dab) suffer from severe steric clashes with the peptide backbone. Under thermodynamic control (DMSO/Air), these mismatched isomers remain trapped in extended conformations and will never cyclize.

Q2: I switched to Iodine ( I2​ ) oxidation to force the cyclization kinetically, but my LC-MS shows a major byproduct with a mass shift of +126 Da. What happened? A: You have over-oxidized your peptide. While I2​ is an excellent kinetic oxidant for forcing sterically hindered Pen-Cys bonds[4][5], it is also a strong electrophile. Your specific sequence contains both D-Trp and Tyr . The +126 Da mass shift corresponds to the electrophilic aromatic halogenation (iodination) of the Trp indole ring or the Tyr phenol ring. To resolve this, you must abandon I2​ and switch to a milder, directed thiol-activation strategy, such as DPDS (2,2'-dipyridyl disulfide) activation[6][7], or use Thallium(III) trifluoroacetate ( Tl(tfa)3​ ).

Q3: How can I prevent the unreactive diastereomers from forming intermolecular dimers? A: Dimerization is a second-order reaction, whereas intramolecular cyclization is a first-order reaction. You must enforce pseudo-first-order kinetics. This can be achieved in two ways:

  • Solution-Phase High Dilution: Run the oxidation at a peptide concentration of ≤0.1 mg/mL.

  • On-Resin Pseudo-Dilution: Perform the cyclization while the peptide is still anchored to the solid support (using low-loading resins, ≤0.2 mmol/g). The polymer matrix physically isolates the peptide chains, preventing intermolecular collisions.

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway cluster_thermo Thermodynamic Control (Air/DMSO) cluster_kinetic Kinetic Control / Activation (DPDS) Linear Linear Peptide Mixture (DL-Pen, DL-Dab) Favorable Favorable Diastereomers (Fast Cyclization) Linear->Favorable Spontaneous Steric Mismatched Isomers (Steric Clash) Linear->Steric Steric Hindrance Activated Cys-S-Activated Intermediate (e.g., Cys-S-S-Pyridyl) Linear->Activated DPDS Addition Dimer Intermolecular Dimerization Steric->Dimer Prolonged Time Steric->Activated Directed Attack Forced Forced Pen-Cys Disulfide Bond Activated->Forced Pen-SH Attack

Caption: Mechanistic pathways of Pen-Cys cyclization highlighting steric blocks and activation bypasses.

Workflow SPPS SPPS Assembly (Trt/Acm Protection) Cleavage TFA Cleavage (Retain Acm on Pen) SPPS->Cleavage Deprotect Acm Removal & Cyclization SPPS->Deprotect On-Resin Alternative Dilution High Dilution (0.1 mg/mL in Buffer) Cleavage->Dilution Activation DPDS Addition (Activate Cys-SH) Dilution->Activation Purify RP-HPLC Purification Activation->Purify Deprotect->Purify

Caption: Step-by-step experimental workflow for solution-phase and on-resin Pen-Cys cyclization.

Part 3: Quantitative Data & Strategy Comparison

To select the appropriate oxidation strategy for the UFP-803 analog, refer to the quantitative performance metrics below. Because the sequence contains sensitive aromatic residues (Trp, Tyr), the choice of oxidant is critical to prevent degradation.

Table 1: Comparison of Oxidation Strategies for Pen-Cys Cyclization in Trp/Tyr-Containing Peptides

Oxidation MethodMechanismTypical Yield (Pen-Cys)Trp/Tyr Halogenation RiskReaction TimeRecommended Use Case
Air / DMSO Thermodynamic20 - 40%None24 - 48 hUnhindered Cys-Cys bonds; highly favorable conformers.
Iodine ( I2​ ) Kinetic75 - 90%Critical (+126 Da) 10 - 30 minPeptides lacking Trp/Tyr; orthogonal deprotection.
DPDS Activation Directed Nucleophilic Attack80 - 95% None2 - 4 hOptimal for UFP-803 analogs ; mismatched diastereomers.
Tl(tfa)3​ Kinetic / Heavy Metal70 - 85%Low1 - 2 hOn-resin cyclization of highly resistant sequences.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems utilizing In-Process Controls (IPCs) to verify chemical causality at each step.

Protocol A: Solution-Phase DPDS-Directed Cyclization (Recommended)

This method bypasses the thermodynamic trap by turning the unhindered Cys into a highly reactive mixed-disulfide intermediate, forcing the sterically hindered Pen to attack it[6][8].

Prerequisites: Synthesize the linear peptide using orthogonal protection: Fmoc-Cys(Trt)-OH and Fmoc-Pen(Trt)-OH. Cleave from the resin using standard TFA/TIPS/Water (95:2.5:2.5) to yield the fully deprotected linear peptide.

Step-by-Step Methodology:

  • Dissolution & Dilution: Dissolve the crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) containing 10% Acetonitrile to a final concentration of 0.1 mg/mL. Causality: High dilution enforces pseudo-first-order kinetics, preventing dimerization of the mismatched DL-diastereomers.

  • IPC 1 (Baseline Thiol Quantification): Perform an Ellman’s Assay (DTNB). Record the baseline absorbance at 412 nm to quantify the initial free thiol concentration.

  • Activation: Add 2.0 equivalents of 2,2'-dipyridyl disulfide (DPDS) dissolved in a minimal volume of methanol. Stir at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. You will briefly observe a +109 Da mass shift corresponding to the Cys-S-S-Pyridyl intermediate, followed by the appearance of the final cyclized product (-2 Da from the linear mass).

  • IPC 2 (Validation of Cyclization): After 3 hours, repeat the Ellman's Assay. A successful cyclization is validated by a >95% reduction in absorbance at 412 nm.

  • Quenching & Purification: Acidify the solution to pH 3.0 using 1% TFA to halt disulfide reshuffling. Purify via preparative RP-HPLC.

Protocol B: On-Resin Thallium(III) Oxidation (Alternative for Severe Steric Clashes)

If the DPDS method fails due to extreme steric locking of specific diastereomers, on-resin pseudo-dilution using Tl(tfa)3​ provides the kinetic force of Iodine without the risk of Trp/Tyr halogenation.

Prerequisites: Synthesize the peptide on a low-loading resin (0.15 mmol/g) using Fmoc-Cys(Acm)-OH and Fmoc-Pen(Acm)-OH. Do not cleave the peptide from the resin.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes, then wash thoroughly with DMF and DCM.

  • Oxidation: Suspend the resin in a solution of DMF/Anisole (9:1). Add 1.2 equivalents of Thallium(III) trifluoroacetate ( Tl(tfa)3​ ). Causality: Anisole acts as a scavenger to protect the Tyr and Trp residues from any generated carbocations during Acm removal.

  • Incubation: Agitate gently at room temperature for 60 minutes.

  • Resin Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove all heavy metal salts.

  • IPC 3 (Cleavage & LC-MS Validation): Perform a mini-cleavage on 5 mg of resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Analyze the filtrate via LC-MS. The target peak must show the exact mass of the cyclized peptide (loss of two Acm groups[-142 Da] and loss of two protons [-2 Da]).

  • Final Cleavage: If IPC 3 passes, cleave the bulk peptide from the resin and purify via RP-HPLC.

References

  • Gajewiak, J., et al. "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism." NIH Public Access / PMC. Available at:[Link]

  • Zheng, L., et al. "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." Journal of the American Chemical Society. Available at:[Link]

  • Camarda, V., et al. "In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803)." British Journal of Pharmacology / PMC. Available at:[Link]

  • Grieco, P., et al. "Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures." NIH Public Access / PMC. Available at:[Link]

  • ChemRxiv. "Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry" (Iodine-promoted cyclization metrics). Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation Artifacts in H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH Mass Spectrometry Analysis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate oxidation artifacts during the mass spectrometry (MS) analysis of the peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH.

Introduction to the Challenge: Oxidation in Peptide Mass Spectrometry

The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH contains several amino acid residues highly susceptible to oxidation, including Penicillamine (Pen), Tryptophan (Trp), and Cysteine (Cys). Oxidation can occur at any stage of the analytical workflow, from sample collection and preparation to chromatographic separation and ionization within the mass spectrometer. These modifications introduce mass shifts that can complicate data interpretation, leading to inaccurate quantification and misidentification of the target analyte.

This guide is designed to provide you with the expertise to proactively minimize and troubleshoot these oxidative artifacts, ensuring the integrity and accuracy of your mass spectrometry results.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues in my peptide are most prone to oxidation?

A1: The primary sites of oxidation in your peptide are the sulfur-containing residues, Penicillamine (a dimethylated cysteine analog) and Cysteine, as well as the indole side chain of Tryptophan.[1][2] Tyrosine is also susceptible to oxidation, though generally to a lesser extent under typical sample handling conditions.

Q2: What are the common mass shifts I should look for that indicate oxidation?

A2: Oxidation typically manifests as the addition of one or more oxygen atoms. Here are the most common mass shifts to monitor:

Amino Acid ResidueModificationMass Shift (Da)
Penicillamine/CysteineSulfoxide+16
Penicillamine/CysteineSulfonic Acid+48
TryptophanHydroxytryptophan+16
TryptophanN-formylkynurenine+32
TryptophanKynurenine+4

It's important to note that multiple oxidations on the same peptide can occur, leading to cumulative mass shifts.[1][3][4]

Q3: Can oxidation occur during the electrospray ionization (ESI) process itself?

A3: Yes, in-source oxidation is a known phenomenon in ESI-MS.[5] The high-energy environment of the ion source can promote the oxidation of susceptible residues. A key indicator of in-source oxidation is that the oxidized and unoxidized forms of the peptide will co-elute, as the modification occurs after chromatographic separation.[5]

Q4: How can I distinguish between oxidation that occurred in my sample versus in the mass spectrometer?

A4: A flow injection analysis (FIA) can help differentiate between in-solution and in-source oxidation. In an FIA experiment, the sample is introduced directly into the mass spectrometer without a column. If the ratio of the oxidized artifact to the parent analyte is significantly higher in the FIA experiment compared to your LC-MS run, it strongly suggests that the oxidation is primarily occurring in the ion source.[6]

Q5: Are there any general best practices to minimize oxidation during sample preparation?

A5: Absolutely. It is crucial to minimize the exposure of your samples to air and elevated temperatures.[7] Working quickly and consistently is key. Additionally, using degassed solvents and buffers and preparing samples under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce adventitious oxidation.[1]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues related to oxidation artifacts.

Problem: I am observing significant +16 Da and +32 Da peaks for my peptide, even with fresh samples.

This is a classic sign of oxidation of the Penicillamine, Cysteine, or Tryptophan residues.

Initial Diagnostic Steps:
  • Confirm the Site of Oxidation: Use tandem mass spectrometry (MS/MS) to fragment the peptide. The mass shift on the fragment ions will pinpoint which residue is oxidized.[1]

  • Evaluate Sample Handling: Review your sample preparation workflow. Are samples left at room temperature for extended periods? Are solvents fresh and of high purity?

Optimization & Mitigation Strategies:
  • Incorporate Antioxidants: The addition of antioxidants to your sample solutions can be highly effective.

    • L-Methionine: Can be added in excess to act as a scavenger for oxidizing agents.[7]

    • Catalase: An enzyme that can be used to remove hydrogen peroxide, a common oxidant.[7]

    • Phenolic compounds: Water-soluble antioxidants that can also inhibit oxidation.[7]

  • pH Control: Maintain a slightly acidic pH (e.g., pH 6.0) during sample preparation and storage, as this can help minimize certain oxidative reactions.[5]

  • Metal Chelators: Trace metal ions, particularly copper (Cu2+), can catalyze the oxidation of thiol groups.[8][9] The addition of a chelating agent like EDTA to your buffers can sequester these metal ions and prevent them from participating in redox reactions.

Problem: The abundance of my oxidized peaks seems to increase over the course of an LC-MS sequence.

This suggests that the oxidation may be occurring on-column or in the autosampler.

Initial Diagnostic Steps:
  • Blank Injections: Inject a solvent blank after a sample injection. The presence of your analyte and its oxidized forms in the blank is indicative of carryover, which can be exacerbated by "sticky" oxidized peptides.[10]

  • System Suitability Test: Monitor the level of a known oxidation-prone peptide as part of your system suitability test before and after your sample sequence. An increase in its oxidation level points to a system-related issue.[5]

Optimization & Mitigation Strategies:
  • Column Health: Prolonged column use can lead to the accumulation of oxidative species. If you suspect on-column oxidation, try replacing the column.

  • Mobile Phase Preparation: Ensure your mobile phases are freshly prepared with high-purity solvents and are properly degassed to remove dissolved oxygen.

  • Autosampler Temperature: If possible, maintain your samples at a reduced temperature (e.g., 4°C) in the autosampler to slow down any potential degradation.

Problem: My MS/MS spectra for the oxidized peptide are complex and difficult to interpret.

Oxidized peptides can sometimes exhibit unique fragmentation patterns.

Initial Diagnostic Steps:
  • Characteristic Neutral Losses: Look for diagnostic neutral losses in your MS/MS spectra. For example, methionine sulfoxide (and likely Penicillamine sulfoxide) can show a characteristic neutral loss of 64 Da (CH3SOH).[11]

  • Database Searching: Utilize proteomic software that allows for the inclusion of variable modifications. This will help in the automated identification of oxidized peptides and their fragmentation patterns.

Optimization & Mitigation Strategies:
  • Collision Energy: Optimize the collision energy for your oxidized peptides. They may require different fragmentation conditions compared to their unmodified counterparts to yield informative spectra.

  • High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can aid in the confident assignment of fragment ions and the differentiation of isobaric species.

Experimental Protocols & Visualizations

Protocol: Sample Preparation with Minimized Oxidation
  • Buffer Preparation: Prepare all buffers and solvents using high-purity, LC-MS grade reagents. Degas all aqueous solutions by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Antioxidant Addition: To your final sample diluent, add a freshly prepared solution of L-methionine to a final concentration of 0.01% (w/v).

  • Sample Thawing and Handling: Thaw frozen samples on ice. Once thawed, perform all subsequent dilutions and handling steps in a chilled environment (e.g., on a cold block). Minimize the time the sample is exposed to ambient conditions.

  • pH Adjustment: Ensure the final pH of your sample is between 6.0 and 7.0.

  • Vial Capping: Immediately cap sample vials after preparation to minimize exposure to atmospheric oxygen.

  • Analysis: Place the samples in a temperature-controlled autosampler (set to 4°C) and proceed with the LC-MS analysis as soon as possible.

Workflow for Troubleshooting Oxidation Artifacts

Oxidation_Troubleshooting cluster_insolution In-Solution Oxidation cluster_insource In-Source / On-Column Oxidation start Oxidation Artifact Detected (+16, +32, +48 Da) check_msms Acquire MS/MS Data to Confirm Site of Oxidation start->check_msms fia_vs_lcms Compare FIA vs. LC-MS (In-Source vs. In-Solution) check_msms->fia_vs_lcms optimize_prep Optimize Sample Preparation: - Add Antioxidants (e.g., Methionine) - Use Degassed Solvents - Control pH - Add Chelators (EDTA) fia_vs_lcms->optimize_prep In-Solution Dominant check_system System Check: - Inject Blanks (Carryover) - Evaluate System Suitability fia_vs_lcms->check_system In-Source Dominant check_reagents Verify Reagent Purity and Freshness final_analysis Re-analyze Sample optimize_prep->final_analysis optimize_lc Optimize LC-MS Conditions: - Fresh Mobile Phases - Check/Replace Column - Lower Autosampler Temp check_system->final_analysis

Caption: A flowchart outlining the systematic approach to troubleshooting oxidation artifacts.

Chemical Pathways of Common Oxidations

Oxidation_Pathways cys Cysteine/Penicillamine (R-SH) sulfenic Sulfenic Acid (R-SOH) [+16 Da] cys->sulfenic +[O] sulfinic Sulfinic Acid (R-SO2H) [+32 Da] sulfenic->sulfinic +[O] sulfonic Sulfonic Acid (R-SO3H) [+48 Da] sulfinic->sulfonic +[O] trp Tryptophan htrp 5-Hydroxytryptophan [+16 Da] trp->htrp +[O] nfk N-Formylkynurenine [+32 Da] trp->nfk +2[O] kyn Kynurenine [+4 Da] nfk->kyn -CO

Caption: Common oxidative modification pathways for susceptible amino acid residues.

References

  • Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • The role of copper in cysteine oxidation: study of intra- and inter-molecular reactions in mass spectrometry - RSC Publishing. (n.d.). Retrieved March 25, 2026, from [Link]

  • Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry - e-Repositori UPF. (n.d.). Retrieved March 25, 2026, from [Link]

  • CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed. (2011, October 15). Retrieved March 25, 2026, from [Link]

  • Identification of Peptide Oxidation by Tandem Mass Spectrometry - ACS Publications. (2000, March 4). Retrieved March 25, 2026, from [Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Mass spectrometric characterization of peptides containing different oxidized tryptophan residues | Request PDF. (n.d.). Retrieved March 25, 2026, from [Link]

  • Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Determination of oxidative protein modifications using mass spectrometry - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. (2026, February 25). Retrieved March 25, 2026, from [Link]

  • Separation of Tryptophan Oxidized Peptides from Their Native Forms | LCGC International. (2026, March 23). Retrieved March 25, 2026, from [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification - MDPI. (2024, January 20). Retrieved March 25, 2026, from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved March 25, 2026, from [Link]

  • Utilizing Proteomic Approach to Analyze Potential Antioxidant Proteins in Plant against Irradiation - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Antioxidant supplementation blunts the proteome response to three weeks of sprint interval training preferentially in human type - bioRxiv. (2025, January 27). Retrieved March 25, 2026, from [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29). Retrieved March 25, 2026, from [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping | LCGC International. (n.d.). Retrieved March 25, 2026, from [Link]

  • Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. (n.d.). Retrieved March 25, 2026, from [Link]

  • Proteomics Analysis on the Effects of Oxidative Stress and Antioxidants on Proteins Involved in Sterol Transport and Metabolism in Human Telomerase Transcriptase-Overexpressing-Retinal Pigment Epithelium Cells - MDPI. (2024, October 10). Retrieved March 25, 2026, from [Link]

  • The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? | ResearchGate. (2023, November 16). Retrieved March 25, 2026, from [Link]

  • Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed. (2005, April 15). Retrieved March 25, 2026, from [Link]

  • LC-MS/MS Analysis Unravels Deep Oxidation of Manganese Superoxide Dismutase in Kidney Cancer - MDPI. (2017, February 4). Retrieved March 25, 2026, from [Link]

  • Minimizing technical variation during sample preparation prior to label-free quantitative mass spectrometry - PubMed. (2015, December 1). Retrieved March 25, 2026, from [Link]

  • In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed. (n.d.). Retrieved March 25, 2026, from [Link]

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • A nuclear magnetic resonance study of the kinetics and equilibria for the oxidation of penicillamine and N-acetylpenicillamine by glutathione disulfide | Request PDF. (n.d.). Retrieved March 25, 2026, from [Link]

  • Introducing the penicillamine moiety into a metallopeptide mimicking the NiSOD enzyme: electronic and kinetic effects - RSC Publishing. (2021, December 1). Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Cleavage Optimization for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

Welcome to the Technical Support Center. This guide provides optimized protocols, troubleshooting strategies, and mechanistic insights for the detachment and global deprotection of the highly sensitive cyclic peptide seq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides optimized protocols, troubleshooting strategies, and mechanistic insights for the detachment and global deprotection of the highly sensitive cyclic peptide sequence: H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH .

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is this specific peptide sequence so prone to side reactions during TFA cleavage? A1: This sequence presents an exceptionally high carbocation load during global deprotection. The removal of standard Fmoc SPPS protecting groups— t Bu from Asp and Tyr, Trt from Pen and Cys, and Boc from D-Trp and Dab—liberates a massive stoichiometric excess of highly reactive t Bu + and Trt + cations[1][2]. Simultaneously, the sequence contains highly nucleophilic and oxidation-sensitive residues:

  • D-Trp & Tyr: The indole and phenol rings are highly susceptible to electrophilic aromatic substitution by t Bu + cations, leading to irreversible alkylation (+56 Da)[1]. Trp is also prone to oxidation (+16 Da)[1].

  • DL-Pen & Cys: Penicillamine ( β,β -dimethylcysteine) and Cysteine contain potent sulfhydryl nucleophiles. Without aggressive scavenging, they will rapidly undergo S-alkylation (S- t -butylation or S-tritylation)[2].

Q2: Which cleavage cocktail is recommended for this sequence? A2: The optimal cocktail depends entirely on your synthetic strategy regarding the Pen(1)-Cys(1) disulfide bridge:

  • Strategy A (Post-Cleavage Cyclization): If you are cleaving the linear precursor (Pen and Cys are Trt-protected), Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is mandatory[3][4]. 1,2-ethanedithiol (EDT) is the premier scavenger for protecting free thiols from t Bu + cations[5].

  • Strategy B (On-Resin Cyclization): If the disulfide bridge was already formed on-resin (e.g., via orthogonal Mmt deprotection), avoid EDT . Dithiols like EDT can reduce or scramble pre-formed disulfide bonds during the 2-hour cleavage[6]. Instead, use a TFA/TIS/Water (95:2.5:2.5) or Reagent B cocktail, relying on Triisopropylsilane (TIS) to protect the Trp and Tyr residues[4][7].

Table 1: Quantitative Comparison of Cleavage Cocktails
CocktailTFA (%)Scavengers (%, v/v)Primary ApplicationSuitability for Target Peptide
Reagent K 82.5Phenol (5), H2O (5), Thioanisole (5), EDT (2.5)Peptides with Cys, Trp, Tyr, Met[3][6]Optimal (Linear) . Excellent protection against Trp alkylation and Cys/Pen S-t-butylation.
Reagent B 88.0Phenol (5), H2O (5), TIPS (2)General sequences, mild sensitivity[6]Optimal (Cyclized) . Lacks EDT; prevents reduction of pre-formed disulfides.
Reagent R 90.0Thioanisole (5), EDT (3), Anisole (2)Peptides with Met, Trp, Arg[6]Suboptimal . Lacks water, which is needed to quench certain carbocations.
Modified DoD 92.5TIS (2.5), EDT (2.5), H2O (2.5)Highly sensitive multi-thiol peptides[1]Excellent Alternative . Less odorous than Reagent K, highly effective for linear precursors.

Part 2: Troubleshooting Guide

Issue 1: LC-MS shows major impurities at +56 Da, +112 Da, or +242 Da.

  • Root Cause: Incomplete scavenging leading to alkylation. +56 Da indicates a single t -butyl adduct (likely on Trp, Tyr, or Cys/Pen). +112 Da indicates double t -butylation. +242 Da indicates a trityl (Trt) adduct[1][2].

  • Solution: Ensure the cleavage cocktail is freshly prepared, as Thioanisole and EDT degrade over time. Maintain the cleavage temperature strictly at or below 25 °C (ideally 0–5 °C for the first 30 minutes) to thermodynamically favor scavenger-carbocation reactions over peptide-carbocation reactions[1][4].

Issue 2: LC-MS shows +16 Da or +32 Da species.

  • Root Cause: Oxidation of D-Trp, Cys, or Pen. Indolyl radicals can form in the presence of air, acid, and carbocations[1].

  • Solution: Degas the TFA by bubbling with nitrogen or argon prior to adding scavengers[5]. Perform the cleavage reaction in a sealed vessel under an inert atmosphere, and protect the reaction vessel from light, as UV exposure accelerates Trp oxidation[1].

Issue 3: Poor yield of the desired cyclic peptide during downstream processing.

  • Root Cause: Disulfide scrambling or residual scavenger interference.

  • Solution: Ensure the cold ether precipitation is thorough. Residual EDT will strongly inhibit downstream disulfide cyclization (e.g., iodine or air oxidation)[5]. Wash the peptide pellet at least three times with cold MTBE to completely extract the lipophilic scavengers[8].

Part 3: Visualizations

MechanisticPathway Resin Protected Peptide-Resin (Trp, Tyr, Cys, Pen) Intermediate Cleavage Intermediate Resin->Intermediate + TFA TFA TFA (Acidolysis) TFA->Intermediate Carbocations Reactive Carbocations (tBu+, Trt+) Intermediate->Carbocations Release of protecting groups Target Target Unprotected Peptide (Linear) Intermediate->Target Peptide detachment Quenched Quenched Byproducts (Inert) Carbocations->Quenched Trapped by Scavengers SideReactions Side Reactions (Alkylation of Trp/Tyr/Cys/Pen) Carbocations->SideReactions If scavengers missing Scavengers Scavengers (EDT, TIS, Phenol, H2O) Scavengers->Quenched Reacts with cations Target->SideReactions Carbocation attack

Mechanistic pathway of TFA cleavage, highlighting the critical role of scavengers in preventing alkylation.

CleavageWorkflow Step1 1. Preparation Chill Reagent K to 0-5 °C Degas with N2 Step2 2. Cleavage Reaction Add cocktail to peptide-resin Stir 2-2.5 hrs at 20 °C Step1->Step2 Step3 3. Filtration Filter resin, collect filtrate Rinse with neat TFA Step2->Step3 Step4 4. Precipitation Dropwise addition to cold MTBE (1:10 ratio) Step3->Step4 Step5 5. Isolation Centrifuge at 4 °C Wash pellet with cold MTBE 3x Step4->Step5 Step6 6. Validation Lyophilize & perform LC-MS Check for +56/+242 Da adducts Step5->Step6

Step-by-step experimental workflow for the global deprotection, cleavage, and isolation of the peptide.

Part 4: Self-Validating Experimental Protocol

Causality Checkpoint: The goal of this protocol is to detach the linear peptide from the solid support and remove all side-chain protecting groups without allowing the liberated carbocations to reattach[4].

Step 1: Resin Preparation & Cocktail Chilling

  • Action: Wash the synthesized peptidyl-resin with Dichloromethane (DCM) to remove residual DMF, then dry under a gentle stream of nitrogen. Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT)[3]. Chill the mixture to 0–5 °C and bubble with nitrogen for 5 minutes.

  • Causality: Removing DMF prevents the formation of dimethylamine, which can cause base-catalyzed side reactions. Chilling the cocktail slows down the initial exothermic acidolysis, favoring the kinetics of scavenger-carbocation quenching[1]. Nitrogen displaces oxygen, mitigating Trp and Cys oxidation[1].

Step 2: Cleavage Reaction

  • Action: Add 10 mL of chilled Reagent K per gram of dry resin[3]. Seal the vessel under nitrogen and gently agitate at room temperature (20–25 °C) for 2 to 2.5 hours[3].

  • Causality: A 2-hour duration ensures complete removal of sterically hindered protecting groups (like Trt on Penicillamine) without over-exposing the peptide to acidic degradation[2].

Step 3: Filtration and Concentration

  • Action: Filter the resin through a sintered glass funnel into a round-bottom flask. Rinse the resin twice with 2 mL of neat TFA[5]. Concentrate the filtrate under reduced pressure to approximately one-third of its original volume[3].

  • Causality: Rinsing maximizes the recovery of the highly soluble free peptide. Concentrating the TFA reduces the volume of anti-solvent needed for the next step, improving precipitation yield[3].

Step 4: Cold Ether Precipitation

  • Action: Add the concentrated cleavage mixture dropwise into a 10-fold volume of pre-chilled (-20 °C) methyl tert-butyl ether (MTBE)[3][9]. Allow the precipitate to settle at -20 °C for 30 minutes, then centrifuge at 4,000 x g for 10 minutes[8].

  • Causality: The non-polar ether acts as an anti-solvent, precipitating the polar peptide while keeping the non-polar scavengers (EDT, thioanisole, phenol) and cleaved protecting groups in solution[9].

Step 5: Washing and Self-Validation

  • Action: Decant the supernatant. Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step three times[8]. Dry the pellet under vacuum, dissolve a 1 mg micro-aliquot in 50% acetonitrile/water, and analyze via LC-MS[2].

  • Self-Validation Check: Confirm the presence of the target mass. If +56 Da (t-butylation) or +242 Da (tritylation) peaks exceed 5% relative abundance, the scavenging was insufficient[1][2]. If +16 Da peaks are present, oxidation occurred, indicating a failure in the inert atmosphere[1]. Do not proceed to the disulfide cyclization step until the linear precursor's purity is validated.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structural Purity of a Complex Cyclic Peptide via LC-MS/MS

Topic: Validating H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH Structural Purity via LC-MS/MS In the realm of drug development, particularly with complex therapeutic peptides, the unambiguous confirmation of a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Validating H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH Structural Purity via LC-MS/MS

In the realm of drug development, particularly with complex therapeutic peptides, the unambiguous confirmation of a molecule's primary structure and purity is non-negotiable. The peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH presents a significant analytical challenge due to its unique structural features. This guide provides a comprehensive, in-depth strategy for its structural validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), moving beyond a simple protocol to explain the scientific rationale behind each step.

The Analytical Challenge: A Structurally Complex Peptide

The target molecule is not a simple linear peptide. Its validation demands a nuanced approach because of several key features:

  • Cyclic Structure: The "(1)" notation indicates a disulfide bridge between the Penicillamine (Pen) and Cysteine (Cys) residues. This cyclic nature confers higher stability but complicates fragmentation analysis in MS/MS.[1][2]

  • Non-Standard Amino Acids: The presence of Penicillamine (a dimethylated cysteine analog) and DL-Diaminobutyric acid (Dab) means their specific residue masses must be accurately accounted for in mass calculations.

  • Stereoisomers: The inclusion of D-Tryptophan (D-Trp) and the DL-racemic mixtures of Pen and Dab introduce stereoisomers. While mass spectrometry cannot distinguish between stereoisomers, their presence can sometimes be inferred by chromatographic separation from the desired isomer.[3]

These complexities render simple analytical techniques insufficient. LC-MS/MS emerges as the gold standard, offering both the high-resolution separation needed to isolate the main compound from impurities and the mass analysis capability to confirm identity and sequence.[4][5]

Foundational Principles: Why LC-MS/MS is the Right Tool

Our strategy hinges on the synergistic power of Liquid Chromatography and Tandem Mass Spectrometry.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the peptide and its impurities based on their hydrophobicity.[4] A non-polar stationary phase (like C18) is used with a polar mobile phase. As the concentration of a less polar organic solvent (acetonitrile) is gradually increased, molecules elute from the column in order of increasing hydrophobicity, allowing for the quantification of purity.

  • Tandem Mass Spectrometry (MS/MS): This is the structural identification engine. It involves two stages of mass analysis. First (MS1), the intact peptide is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured, confirming the molecular weight. Second (MS2), ions of that specific m/z are isolated, fragmented (e.g., via Collision-Induced Dissociation, CID), and the m/z of the resulting fragment ions are measured.[6] This fragmentation pattern acts as a "fingerprint" to validate the amino acid sequence.[7][8]

A Validated LC-MS/MS Workflow for Structural Purity Assessment

This section details a robust, self-validating protocol designed specifically for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH.

Experimental Workflow Diagram

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve Peptide in 0.1% Formic Acid in Water/ACN (95:5) lc Inject & Separate on C18 Column (Gradient Elution) prep->lc ms1 MS1: Full Scan (Determine Parent Ion m/z) lc->ms1 ms2 MS2: Fragmentation (CID) (Sequence Confirmation) ms1->ms2 purity Purity Calculation (LC Peak Area %) ms2->purity identity Identity Confirmation (MS1: Theoretical vs. Exp. Mass) purity->identity structure Structural Validation (MS2: Fragment Ion Mapping) identity->structure

Caption: Overall workflow for peptide purity and structure validation.

Step 1: Sample Preparation

The goal is to prepare a sample that is soluble, stable, and compatible with the LC-MS system.

  • Solvent Selection: Prepare a diluent of 0.1% Formic Acid (FA) in 95:5 Water:Acetonitrile (v/v). The acidic pH helps to protonate the peptide, improving ionization efficiency in positive-mode ESI. Formic acid is a volatile modifier preferred for MS applications as it causes less signal suppression than Trifluoroacetic Acid (TFA).[9]

  • Concentration: Prepare a stock solution of the peptide at 1 mg/mL. From this, create a working solution at 10 µg/mL for injection. This concentration is typically sufficient to achieve a strong signal without saturating the detector.

Step 2: Liquid Chromatography (LC) Method

The objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides excellent hydrophobic retention for most peptides. The sub-2 µm particle size (UPLC/UHPLC) ensures high resolution and sharp peaks.[4]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an MS-compatible modifier.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatography.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLBalances loading amount with minimizing band broadening.
UV Detection 214 nm & 280 nm214 nm detects the peptide backbone for general purity, while 280 nm is specific for aromatic residues (Phe, Trp, Tyr), providing complementary data.[5]
Gradient 5% to 45% B over 15 minA gradual gradient is crucial for separating closely eluting impurities, such as deletion sequences or oxidized forms.[10][11]
Step 3: Mass Spectrometry (MS) Method

The MS method is designed to first confirm the mass of the intact peptide and then to generate fragment ions for sequence validation.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique ideal for peptides, and positive mode is standard for molecules with basic residues (like Dab).[4]
MS1 Scan Range 300-1500 m/zThis range will cover the expected doubly and triply charged ions of the peptide.
MS2 Acquisition Data-Dependent Acquisition (DDA)The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation (MS2).
Precursor Ion(s) Expected [M+2H]²⁺ and [M+3H]³⁺Selecting the most abundant charge states for fragmentation yields the best quality MS2 spectra.
Fragmentation Collision-Induced Dissociation (CID)CID is a robust and widely used fragmentation technique that primarily cleaves the peptide amide bonds.[6]
Collision Energy Stepped or Ramped (e.g., 20-40 eV)Using a range of collision energies ensures the generation of a rich variety of fragment ions for comprehensive sequence coverage.

Data Interpretation: From Spectrum to Structure

Purity Assessment (LC-UV Data)

The primary purity is determined from the UV chromatogram at 214 nm. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks. Regulatory guidelines often require impurities above 0.10% to be identified.[12]

Identity Confirmation (MS1 Data)

The first step in structural validation is confirming the molecular weight. The theoretical monoisotopic mass of the cyclic peptide is calculated to be 937.3662 Da . We expect to see this in various protonated forms.

IonTheoretical m/z
[M+H]⁺938.3735
[M+2H]²⁺ 469.6904
[M+3H]³⁺313.4627

The experimental m/z from the MS1 spectrum should match the theoretical m/z of the most abundant charge state (typically [M+2H]²⁺) within a narrow mass tolerance (e.g., < 5 ppm for a high-resolution mass spectrometer).

Structural Validation (MS2 Fragmentation Data)

This is the most critical step. The fragmentation pattern of a cyclic peptide can be complex.[13] However, CID will still produce characteristic b- and y-type fragment ions that arise from cleavage of the peptide backbone. The presence of a comprehensive series of these ions confirms the amino acid sequence.

Peptide Fragmentation Diagram

Peptide_Fragmentation cluster_b b-ions cluster_y y-ions N_term H- Asp Asp N_term->Asp Pen Pen Asp->Pen Phe Phe Pen->Phe Cys Cys Pen->Cys Trp D-Trp Phe->Trp Dab Dab Trp->Dab Tyr Tyr Dab->Tyr Tyr->Cys Val Val Cys->Val C_term -OH Val->C_term

Caption: Predicted fragmentation pattern showing b- and y-ion series.

The experimental MS2 spectrum is matched against a theoretical list of fragment ions. The presence of a nearly complete series of either b- or y-ions provides high confidence in the sequence.

Table of Expected Major Fragment Ions (Singly Charged, Monoisotopic) Note: This is a simplified table. Fragmentation can be more complex.

IonSequence FragmentTheoretical m/zIonSequence FragmentTheoretical m/z
b₂ Asp-Pen247.08y₁ Val118.08
b₃ Asp-Pen-Phe394.15y₂ Cys-Val221.09
b₄ Asp-Pen-Phe-Trp580.23y₃ Tyr-Cys-Val384.16
b₅ Asp-Pen-Phe-Trp-Dab682.31y₄ Dab-Tyr-Cys-Val486.24
b₆ Asp-Pen-Phe-Trp-Dab-Tyr845.37y₅ Trp-Dab-Tyr-Cys-Val672.32

Identifying Impurities: LC-MS/MS is also powerful for identifying impurities.[3][14] Common synthesis-related impurities include:

  • Deletion Peptides: Missing one amino acid. These will appear as peaks with a mass difference corresponding to the missing residue.[10]

  • Oxidation: Methionine (not present here) and Tryptophan are prone to oxidation (+16 Da). This would be a common impurity to screen for.

  • Deamidation: Asparagine or Glutamine residues can deamidate (+1 Da). Not applicable to this sequence.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the premier method, it's useful to understand its advantages over other techniques.

TechniqueProsConsApplicability to this Peptide
LC-MS/MS High sensitivity and specificity; provides MW and sequence data; excellent for purity and impurity identification.[5]Higher cost and complexity. Cannot differentiate stereoisomers.Excellent. The gold standard for confirming identity, sequence, and purity in a single workflow.
HPLC-UV Robust, reproducible, and excellent for quantification and purity assessment. Lower cost.Provides no structural or mass information. Co-eluting impurities can be missed.Good for Purity, Insufficient for Identity. Essential for routine quality control on purity but cannot validate the structure.
Capillary Electrophoresis (CE) High separation efficiency, very low sample consumption.Can have lower reproducibility than HPLC; less suitable for MS coupling in routine labs.Fair. Can be a complementary separation technique but is less common as a primary validation tool.
NMR Spectroscopy Provides definitive 3D structural information, including stereochemistry.Very low sensitivity, requires large amounts of pure sample, complex data interpretation.Impractical for Routine Validation. Used in initial, in-depth characterization of the reference standard, but not for routine purity checks.

Conclusion

Validating the structural purity of a complex cyclic peptide like H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH requires more than a simple analytical test. It demands a comprehensive and self-validating system. The described LC-MS/MS workflow provides an integrated solution, delivering orthogonal data streams—chromatographic purity, intact molecular weight, and sequence-confirming fragmentation—within a single analysis. This multi-faceted approach ensures the highest degree of confidence in the peptide's structural integrity, a critical requirement for researchers, scientists, and drug development professionals.

References

  • Rapid Novor. (2021, October 21). What is Peptide Mapping?[Link]

  • Kusumoto, K., et al. (2015, August 24). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Food Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 3C. Peptide Mass Mapping for Protein Identification. [Link]

  • MOBILion Systems. (2025, February 17). Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • SCIEX. (n.d.). Improved LC-MRM quantification sensitivity for cyclic peptides from the natriuretic peptide family. [Link]

  • Mezo, G., et al. (2014, December 15). Related impurities in peptide medicines. PubMed. [Link]

  • Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. [Link]

  • Huesgen, P. F., et al. (2025, February 2). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Huesgen, P. F., et al. (2024, December 10). Investigation of Impurities in Peptide Pools. Preprints.org. [Link]

  • LCGC. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

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Comparative

H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH vs Urantide in UT receptor antagonism efficacy

Introduction: The Urotensin System and the Pursuit of Potent Antagonism The urotensin-II (U-II) system, centered around the potent vasoconstrictor peptide U-II and its G protein-coupled receptor (GPCR), the UT receptor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Published: March 25, 2026

Introduction: The Urotensin System and the Pursuit of Potent Antagonism

The urotensin-II (U-II) system, centered around the potent vasoconstrictor peptide U-II and its G protein-coupled receptor (GPCR), the UT receptor (also known as GPR14), has garnered significant attention in cardiovascular research.[1][2][3] U-II is recognized as the most potent endogenous vasoconstrictor identified to date, surpassing endothelin-1 in potency.[3][4] Its effects are mediated through the UT receptor, which primarily couples to Gαq proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization, leading to cellular responses like vasoconstriction and proliferation.[1][5][6][7]

Given the elevated levels of U-II observed in pathologies such as heart failure, atherosclerosis, and renal disease, the development of potent and selective UT receptor antagonists is a critical therapeutic goal.[2][7][8] These antagonists serve as invaluable tools for elucidating the (patho)physiological roles of the U-II system and hold promise for treating a range of cardiovascular and renal diseases.[8][9]

This guide provides a detailed comparison of Urantide , a well-characterized and highly potent peptide antagonist, with other peptide-based antagonists, including a class represented by the structure H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH . While direct comparative data for this specific complex peptide is scarce in peer-reviewed literature, its structural motifs—a cyclic core and the inclusion of non-natural D-amino acids and Penicillamine (Pen)—are characteristic of advanced antagonist design. We will therefore compare Urantide to analogs sharing these key features to provide a comprehensive efficacy analysis for researchers in the field.

Compound Profiles: Peptidic Antagonists of the UT Receptor

Urantide ([Pen⁵,DTrp⁷,Orn⁸]h-U-II(4–11))

Urantide is a synthetic peptide analog derived from the C-terminal active fragment of human U-II (hU-II(4-11)).[10][11] Its structure incorporates several key modifications designed to switch the molecule from an agonist to a potent antagonist:

  • Penicillamine (Pen) at position 5: This modification, replacing the native Cysteine, often enhances antagonist potency.[12]

  • D-Tryptophan (D-Trp) at position 7: The inversion of stereochemistry at this position is critical for shifting the molecule's activity from agonist to antagonist.[11][13]

  • Ornithine (Orn) at position 8: Substitution of the native Lysine with Ornithine further contributes to its antagonist profile.[11]

These modifications make Urantide one of the most potent, selective, and competitive UT receptor antagonists described, particularly in rat aortic tissue models.[10][14][15]

H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (Representative Analog)

This structure represents a class of rationally designed peptide antagonists. Key features include:

  • Cyclic Core: The disulfide bridge between Penicillamine and Cysteine creates the cyclic structure essential for receptor recognition, mimicking the native U-II peptide.[11]

  • D-Tryptophan (D-Trp): Like Urantide, it incorporates D-Trp, a hallmark of many UT receptor antagonists.[13]

  • Diaminobutyric acid (Dab): The substitution of Lysine with Dab at position 8 is another modification explored in structure-activity relationship (SAR) studies to generate antagonists.[12]

While this specific peptide, which we can designate as a UFP-803 analog based on similar published structures ([Pen⁵,DTrp⁷,Dab⁸]U-II(4–11)), is not as extensively characterized as Urantide, its design principles are sound and aimed at achieving high antagonist potency.

Comparative Efficacy Analysis: A Data-Driven Assessment

The efficacy of a UT receptor antagonist is primarily assessed through two types of in vitro assays: radioligand binding assays, which measure the affinity of the compound for the receptor, and functional assays, which quantify its ability to block U-II-induced cellular responses.

Binding Affinity (pKi)

The pKi value is the negative logarithm of the inhibition constant (Ki) and represents the affinity of the antagonist for the UT receptor. A higher pKi value indicates greater binding affinity.

CompoundReceptor/Cell LinepKi (Mean ± SEM)Reference(s)
Urantide Human UT (CHO cells)8.3 ± 0.04[10][15]
[Pen⁵,Orn⁸]hU-II(4–11) Human UT (CHO cells)7.7 ± 0.05[10][15]

Data for the specific H-Asp...Val-OH peptide is not available in published literature. Data for a close structural precursor to Urantide is shown for context.

Functional Antagonism (pKB / pA₂)

The pKB or pA₂ value is a measure of an antagonist's potency, derived from its ability to inhibit the functional response to an agonist (like U-II). Higher values denote greater potency. The choice of assay system is critical, as some compounds, including Urantide, can exhibit partial agonism in highly sensitive recombinant cell lines while acting as pure antagonists in native tissues.[12][13][16]

CompoundAssay SystemPotency (pKB / pA₂)Agonist ActivityReference(s)
Urantide Rat Isolated Aorta8.3 ± 0.09None observed[10][14][15]
Urantide Human UT (CHO cells)-Partial/Full Agonist[4][12][13]
UFP-803 Analog Rat Isolated Aorta~7.46None observed[4]
UFP-803 Analog Human UT (HEK293 cells)~8.45 - 9.05Inactive alone[4]
SB-710411 Rat Isolated Aorta6.3Full agonist (human UT)[1]
BIM-23127 Rat UT (transfected cells)7.5 - 7.7Not specified[1][10]

Interpretation of Efficacy Data:

  • Urantide stands out as an exceptionally potent antagonist in native tissue assays like the rat isolated aorta, where it is approximately 50- to 100-fold more potent than other antagonists like SB-710411.[10] It behaves as a pure competitive antagonist in this system, showing no intrinsic agonist activity.[10]

  • However, in recombinant cell systems with high receptor expression (e.g., CHO or HEK293 cells expressing human UT), Urantide can paradoxically act as a partial or even full agonist.[4][12][13][16] This phenomenon, known as "probe-dependence," is crucial for researchers to consider when selecting an assay system. The high receptor density and efficient signal coupling in these cells can reveal low levels of intrinsic efficacy that are not apparent in native tissues with lower receptor numbers.[12][16]

  • The UFP-803 analog also demonstrates potent antagonism, particularly in functional assays using recombinant human UT receptors, with pKB values even higher than Urantide's in some systems.[4] Importantly, it shows less intrinsic agonist activity than Urantide in these sensitive cell-based assays, making it a potentially "purer" antagonist for in vitro signaling studies.[4]

UT Receptor Signaling and Experimental Workflows

Understanding the mechanism of action requires a clear view of the underlying signaling pathway and the experimental methods used for characterization.

UT Receptor Signaling Pathway

U-II binding to the UT receptor triggers a cascade of intracellular events. Urantide and related peptides act by competitively blocking the initial binding of U-II to the receptor.

UT_Signaling UII Urotensin-II (Agonist) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds & Activates Urantide Urantide / Antagonist Urantide->UT_Receptor Competitively Blocks Gq Gαq UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Vasoconstriction / Cell Proliferation Ca->Response PKC->Response

Caption: UT receptor signaling cascade and the inhibitory action of Urantide.

Experimental Methodologies: Protocols for Antagonist Characterization

Accurate characterization relies on robust and reproducible experimental protocols. Below are standard methodologies for assessing UT receptor antagonist efficacy.

Workflow for Antagonist Screening

Antagonist_Workflow start Start: Candidate Antagonists binding_assay Step 1: Radioligand Binding Assay (Determine Receptor Affinity - Ki) start->binding_assay functional_assay Step 2: In Vitro Functional Assay (e.g., Calcium Mobilization) (Determine Potency - IC50) binding_assay->functional_assay High Affinity Candidates tissue_assay Step 3: Ex Vivo Tissue Assay (e.g., Aortic Ring Contraction) (Confirm Antagonism - pA2/pKB) functional_assay->tissue_assay Potent Antagonists in_vivo Step 4: In Vivo Model (Assess Physiological Effect) tissue_assay->in_vivo Confirmed 'Pure' Antagonists end End: Characterized Antagonist in_vivo->end

Caption: A typical workflow for characterizing novel UT receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the UT receptor.

  • Objective: To determine the Ki of Urantide or other test compounds at the human UT receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human UT receptor.[10][15]

    • Radioligand: [¹²⁵I]-hU-II.[10][15]

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Test Compounds: Urantide, etc., at various concentrations.

    • Whatman GF/C glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a dilution series of the unlabeled test compound.

    • In a 96-well plate, add cell membranes (20-50 µg protein/well), a fixed concentration of [¹²⁵I]-hU-II (e.g., 0.1-0.2 nM), and varying concentrations of the test compound.[17][18]

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled hU-II (e.g., 1 µM).

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. The filters trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the U-II-induced increase in intracellular calcium ([Ca²⁺]i).

  • Objective: To determine the functional potency (IC₅₀) of Urantide or other antagonists.

  • Materials:

    • HEK293 or CHO cells stably expressing the human UT receptor.[19]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[20]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Human U-II.

    • Antagonist: Test compounds.

    • Fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them in dye-containing buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

    • Wash the cells gently with assay buffer to remove excess extracellular dye.

    • Place the plate into the fluorescence reader.

    • Add varying concentrations of the antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Initiate fluorescence reading and establish a stable baseline.

    • Add a fixed concentration of hU-II (typically the EC₈₀ concentration) to all wells to stimulate the calcium response.

    • Record the change in fluorescence intensity over time.

    • Data Analysis: The peak fluorescence response is measured. Plot the percentage inhibition of the U-II response against the log concentration of the antagonist to calculate the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis reveals that Urantide is an exceptionally potent UT receptor antagonist, especially in native tissue preparations, making it an excellent tool for ex vivo and in vivo studies investigating the physiological roles of the U-II system.[9][10][21] Its primary limitation is the partial agonist activity observed in over-expressed recombinant cell systems, a factor that researchers must carefully consider during experimental design.[13][16]

Peptide antagonists based on the UFP-803 scaffold show promise as "purer" antagonists in sensitive in vitro assays, exhibiting high potency with minimal intrinsic activity.[4] This characteristic makes them particularly suitable for dissecting signaling pathways in cell-based models without the confounding effects of partial agonism.

The choice between these antagonists ultimately depends on the specific research question and the experimental system employed. For physiological studies in animal models or native tissues, Urantide's high potency is a significant advantage.[1] For detailed mechanistic studies in recombinant cell lines, a UFP-803 analog may provide clearer, more interpretable results. The continued development of antagonists with high potency, selectivity, and a complete lack of agonist activity across all systems remains a key objective in the field.

References

  • The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC. (2022-02-16). Available from: [Link]

  • Al Ali HS, Rodrigo GC, Lambert DG. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy. PLOS ONE. 2025;20(1):e0313119. Available from: [Link]

  • Transductional pathways of Urotensin-II Receptor. PKC: protein kinase C - ResearchGate. Available from: [Link]

  • Urotensin-II Signaling Mechanism in Rat Coronary Artery | Arteriosclerosis, Thrombosis, and Vascular Biology. (2012-01-05). Available from: [Link]

  • Urotensin-II receptor - Wikipedia. Available from: [Link]

  • Patacchini R, Santicioli P, Giuliani S, et al. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology. 2003;140(7):1155-1158. Available from: [Link]

  • Grieco P, Carotenuto A, Brancaccio D, et al. Urotensin-II Receptor Ligands. From Agonist to Antagonist Activity. Journal of Medicinal Chemistry. 2005;48(24):7830-7839. Available from: [Link]

  • Urotensin-II Receptor Antagonists - ResearchGate. Available from: [Link]

  • Chatenet D, Dubessy C, Boularan C, et al. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart. British Journal of Pharmacology. 2006;147(4):386-394. Available from: [Link]

  • Wang Y, Wang Y, Li J, et al. Urotensin receptor antagonist urantide improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats. Life Sciences. 2020;247:117421. Available from: [Link]

  • Li X, Wang Y, Yuan H, et al. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats. Experimental and Therapeutic Medicine. 2015;9(6):2103-2108. Available from: [Link]

  • Chatenet D, Létourneau M, Fournier A, et al. Structure-activity relationships of a novel series of urotensin II analogues. Peptides. 2006;27(11):2822-2830. Available from: [Link]

  • (PDF) Urotensin II (4-11) Azasulfuryl Peptides: Synthesis and Biological Activity. (2025-08-06). Available from: [Link]

  • Douglas SA, Behm DJ, Aiyar NV, et al. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems. British Journal of Pharmacology. 2005;146(5):731-744. Available from: [Link]

  • Legault J, Caron V, Chatenet D, et al. Urotensin II((4-11)) Azasulfuryl Peptides: Synthesis and Biological Activity. Journal of Medicinal Chemistry. 2016;59(10):5054-5060. Available from: [Link]

  • Urotensin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. Available from: [Link]

  • Chianese E, Grieco P. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. Oxidative Medicine and Cellular Longevity. 2012;2012:934528. Available from: [Link]

  • Aiyar N, Disa J, St-Delore J, et al. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. British Journal of Pharmacology. 2010;160(8):1941-1955. Available from: [Link]

  • Novel urotensin II receptor antagonists show efficacy in a mouse pressor response model. (2021-01-04). Available from: [Link]

  • Potential Clinical Implications of the Urotensin II Receptor Antagonists - Frontiers. Available from: [Link]

  • Chatenet D, Létourneau M, Meunier C, et al. Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites. Biochemical Journal. 2007;403(1):161-169. Available from: [Link]

  • Kim S, Kim N, Lee S, et al. A comparison of assay performance between the calcium mobilization and the dynamic mass redistribution technologies for the human urotensin receptor. Assay and Drug Development Technologies. 2014;12(7):412-420. Available from: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

  • Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins - ResearchGate. Available from: [Link]

  • A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC. Available from: [Link]

  • Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites - PMC. Available from: [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. Available from: [Link]

  • State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells. (2008-05-15). Available from: [Link]

  • Patacchini R, Santicioli P, Giuliani S, et al. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology. 2003;140(7):1155-1158. Available from: [Link]

  • The role of urotensin II in cardiovascular and renal physiology and diseases - PMC. Available from: [Link]

  • Lambert DG. Role of urotensin II and its receptor in health and disease. Anaesthesia and Intensive Care. 2007;35 Suppl 1:33-37. Available from: [Link]

  • Ames RS, Sarau HM, Chambers JK, et al. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14. Nature. 1999;401(6750):282-286. Available from: [Link]

Sources

Validation

In vivo efficacy comparison of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH against standard UT antagonists

The Urotensin-II (U-II) system, mediated by the Gq-protein coupled UT receptor, is recognized as one of the most potent endogenous vasoactive signaling pathways in mammalian physiology[1]. Dysregulation of this system is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Urotensin-II (U-II) system, mediated by the Gq-protein coupled UT receptor, is recognized as one of the most potent endogenous vasoactive signaling pathways in mammalian physiology[1]. Dysregulation of this system is heavily implicated in cardiovascular remodeling, atherosclerosis, and renal ischemia[1]. For drug development professionals, targeting the UT receptor requires antagonists that not only bind with high affinity but also remain "silent" (devoid of intrinsic agonist activity) across physiological temperatures.

This guide provides an in-depth technical comparison of the synthetic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (commonly designated as UFP-803 ) against standard UT antagonists including Urantide, Palosuran, and SB-611812[1][2].

Mechanistic Rationale: The Structural Advantage of UFP-803

UFP-803 is a cyclic peptide analog of human U-II, specifically [Pen5, DTrp7, Dab8]U-II(4-11)[2]. It was engineered to overcome a critical limitation of its predecessor, Urantide ([Pen5, DTrp7, Orn8]U-II(4-11))[].

While Urantide is an ultrapotent antagonist in ex vivo assays, it exhibits significant residual agonist activity (partial agonism) when evaluated at physiological temperatures (37°C)[2]. By substituting Ornithine (Orn) at position 8 with 2,4-diaminobutyric acid (Dab) , researchers shortened the basic side chain by a single methylene group[2]. This precise structural modification drastically reduces the intrinsic efficacy of the ligand, shifting UFP-803 closer to a true "silent" antagonist while maintaining competitive blockade at the UT receptor[2].

Pathway UII Urotensin-II (Agonist) UT UT Receptor (Gq-Coupled) UII->UT Activates UFP803 UFP-803 (Antagonist) UFP803->UT Competitively Blocks Gq Gq α-Subunit UT->Gq Signal Transduction PLC Phospholipase C Gq->PLC Ca Intracellular Ca²⁺ Release PLC->Ca Response Vascular Permeability & Contraction Ca->Response

Diagram 1: Urotensin-II signaling cascade and competitive blockade by UFP-803 at the UT receptor.

Comparative Efficacy Analysis

Evaluating UT antagonists requires distinguishing between binding affinity (potency) and intrinsic activity (efficacy). The table below synthesizes the quantitative performance of UFP-803 against standard alternatives.

CompoundChemical NatureUT Receptor Affinity / PotencyIntrinsic Agonist Activity (α at 37°C)In Vivo Efficacy ProfileSpecies Selectivity
UFP-803 Cyclic PeptidepA₂ = 7.46 (Rat Aorta)0.21 (Low)Fully blocks U-II plasma extravasation at 10 nmol/kgNon-selective (Rat/Human)
Urantide Cyclic PeptidepK_B = 8.30 (Rat Aorta)0.80 (High)Blocks U-II contractions, but induces partial agonismNon-selective (Rat/Human)
Palosuran Non-peptideIC₅₀ = 3.6 nM (Human)0.00 (Silent)Improves renal/pancreatic function in diabetic modelsHighly Human-selective
SB-611812 Non-peptideHigh Affinity0.00 (Silent)Attenuates cardiac remodeling post-angioplastyNon-selective

Key Insight for Drug Developers: A critical pitfall in UT antagonist screening is temperature dependence. At 22°C (standard for FLIPR high-throughput assays), Urantide appears as a silent antagonist (α = 0.11)[2]. However, at physiological 37°C, the stimulus-response coupling efficiency increases, unmasking Urantide's high residual agonism (α = 0.80)[2]. UFP-803 successfully mitigates this risk, maintaining a low intrinsic activity (α = 0.21) even at 37°C[2]. Furthermore, unlike Palosuran, which suffers from poor affinity at the rat UT receptor (IC₅₀ > 10,000 nM), UFP-803 does not discriminate between species orthologues, making it a superior tool for rodent preclinical models[2][4].

Experimental Methodologies: Self-Validating Protocols

To objectively validate the in vivo and ex vivo efficacy of UFP-803, the following standardized protocols are utilized. These workflows are designed with built-in validation steps to ensure data integrity.

Protocol A: In Vivo Mouse Plasma Extravasation Assay

U-II induces rapid microvascular permeability. This assay quantifies the ability of UFP-803 to block this pathological fluid shift[2].

Workflow Prep 1. Animal Prep Male Mice Dye 2. Evans Blue i.v. (30 mg/kg) Prep->Dye Antagonist 3. UFP-803 i.v. (10 nmol/kg) Dye->Antagonist Agonist 4. U-II Challenge (1 nmol/kg) Antagonist->Agonist Perfusion 5. Transcardiac Perfusion (Saline Washout) Agonist->Perfusion Assay 6. Tissue Extraction & Spectrophotometry Perfusion->Assay

Diagram 2: Step-by-step in vivo workflow for quantifying UFP-803 efficacy via plasma extravasation.

Step-by-Step Methodology:

  • Dye Administration: Inject Evans Blue dye (30 mg/kg, i.v.) into the tail vein of adult male mice.

    • Causality: Evans Blue tightly binds to serum albumin. Its presence in tissue serves as a direct, quantifiable proxy for macromolecular vascular leakage.

  • Antagonist Pre-treatment: Administer UFP-803 (10 nmol/kg, i.v.) 5 minutes prior to agonist challenge[2].

  • Agonist Challenge: Administer U-II (1 nmol/kg, i.v.) to trigger UT-mediated extravasation[2].

  • Circulation Period: Allow 15 minutes for the physiological response to peak.

  • Transcardiac Perfusion (Self-Validation Step): Euthanize the animal and immediately perform transcardiac perfusion with 0.9% saline until the right atrial effluent runs clear.

    • Causality: This is a critical self-validating step. It mechanically washes out all remaining intravascular dye. Consequently, any dye detected in the subsequent extraction phase is guaranteed to be extravasated dye in the interstitial space, eliminating false positives from pooled blood.

  • Quantification: Harvest target tissues (e.g., heart, kidneys), incubate in formamide at 37°C for 24 hours to elute the dye, and measure absorbance via spectrophotometry at 620 nm.

Protocol B: Ex Vivo Rat Aorta Bioassay

This functional assay assesses the competitive antagonism of UFP-803 against U-II-induced vasoconstriction[2].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the rat thoracic aorta and cut into 2-3 mm rings.

  • Endothelial Denudation: Mechanically rub the intimal surface to remove the endothelium.

    • Causality: Endothelial cells release nitric oxide (NO) and other relaxing factors upon UT stimulation. Removing the endothelium isolates the direct smooth muscle contractile response, ensuring the measured pA₂ value strictly reflects UT receptor antagonism without confounding vasorelaxant cross-talk.

  • Equilibration: Suspend rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under 1g of resting tension.

  • Dose-Response Generation: Generate cumulative concentration-response curves (CRCs) to U-II in the absence and presence of increasing concentrations of UFP-803.

  • Schild Analysis: Calculate the pA₂ value based on the rightward shift of the U-II CRC[2]. UFP-803 demonstrates a pA₂ of 7.46, confirming robust competitive antagonism[2].

Conclusion

For researchers investigating the pathophysiological role of the Urotensin-II system, UFP-803 represents a highly refined pharmacological tool. By replacing the Ornithine residue of Urantide with 2,4-diaminobutyric acid, UFP-803 successfully minimizes residual agonist activity at physiological temperatures while retaining potent, species-independent competitive antagonism[2]. This makes it vastly superior to Urantide for in vivo hemodynamic studies and more versatile than Palosuran for rodent-based preclinical disease modeling.

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Comparative

Validating Urotensin-II Receptor (UTR) Internalization Blockade by UFP-803: A Comprehensive Comparison Guide

Introduction The Urotensin-II (U-II) receptor (UTR) is a Gq/11-coupled GPCR implicated in profound cardiovascular hemodynamics, smooth muscle proliferation, and tumor progression[1]. Upon activation by its endogenous lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Urotensin-II (U-II) receptor (UTR) is a Gq/11-coupled GPCR implicated in profound cardiovascular hemodynamics, smooth muscle proliferation, and tumor progression[1]. Upon activation by its endogenous ligand, U-II, the UTR undergoes rapid, arrestin-independent internalization via clathrin-coated pits, driven by a specific cytoplasmic-tail serine cluster[2]. This rapid internalization and subsequent recycling are critical for the long-lasting vasoconstriction characteristic of U-II signaling[3].

Developing true antagonists for the UTR has been historically challenging. Many putative antagonists exhibit residual partial agonist activity or paradoxically induce receptor internalization, complicating their use in functional assays and therapeutic development[4]. This guide provides an in-depth comparative analysis of UFP-803 (sequence: H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH), a highly selective peptide ligand, against other standard UTR modulators.

Mechanistic Overview: UTR Internalization and Blockade

Unlike many GPCRs that rely on β-arrestin for desensitization, UTR internalization is largely arrestin-independent[3]. Agonist binding triggers phospholipase C (PLC) activation, intracellular calcium mobilization, and rapid sequestration of the receptor into endocytic vesicles (t1/2 ≈ 5.6 mins)[3].

UFP-803 acts as a competitive antagonist at the orthosteric site. By stabilizing the receptor in an inactive conformation, UFP-803 prevents the exposure of the C-terminal serine cluster required for endocytic machinery recruitment, thereby maintaining the UTR at the plasma membrane and blocking signaling[2][5].

UTR_Pathway UII Urotensin-II (U-II) Agonist UTR Urotensin Receptor (UTR) at Plasma Membrane UII->UTR Binds & Activates UFP803 UFP-803 Antagonist UFP803->UTR Competitively Binds Gq Gq/11 Coupling (Ca2+ Mobilization) UTR->Gq Agonist driven Internalization Clathrin-Mediated Internalization UTR->Internalization Agonist driven Blockade Internalization Blockade (Receptor remains at surface) UTR->Blockade Antagonist driven Recycling Receptor Recycling (Arrestin-Independent) Internalization->Recycling Restores surface UTR Recycling->UTR Blockade->Gq Inhibits signaling Blockade->Internalization Prevents endocytosis

Mechanism of UTR activation by U-II and internalization blockade by the antagonist UFP-803.

Comparative Performance Analysis

When selecting a UTR antagonist for internalization or functional assays, researchers must account for intrinsic efficacy (residual agonism) and the compound's own effect on receptor trafficking.

  • Urantide: Long considered the standard peptide antagonist, Urantide displays high affinity but exhibits significant residual agonist activity (intrinsic activity α = 0.80 in certain recombinant assays)[5]. Consequently, it can trigger partial calcium mobilization and subsequent receptor internalization.

  • Palosuran (ACT-058362): A non-peptide antagonist that selectively binds UTR. However, Palosuran paradoxically induces partial internalization of the UTR upon binding. This reduction of surface receptors manifests as noncompetitive antagonism in isolated tissue bioassays[4].

  • GSK248451: A somatostatin-derivative peptide antagonist with high affinity (pKi ~1.7–95.3 nM) and lower intrinsic activity than Urantide, though it still exhibits atypical actions in selected native tissues[6].

  • UFP-803: Demonstrates a competitive antagonism profile (pA2 = 7.46) with markedly reduced residual agonist activity (α = 0.21) compared to Urantide[5]. Crucially, UFP-803 does not induce significant receptor internalization, preserving the surface receptor pool and acting as a true silent antagonist in most in vivo and in vitro models[5][].

Table 1: Comparative Profiling of UTR Ligands
LigandTypeAffinity / PotencyResidual Agonism (α)Effect on UTR Internalization
U-II (Endogenous) Peptide AgonistpEC50 ~8.11 - 8.481.00 (Full)Rapid, arrestin-independent internalization[3]
Urantide Peptide AntagonistpA2 ~8.3~0.80 (High)Induces partial internalization[4][5]
Palosuran Non-peptide AntagonistpIC50 ~8.2MinimalInduces partial internalization (noncompetitive shift)[4]
GSK248451 Peptide AntagonistpKi ~1.7 - 95 nMLowMinimal internalization[6]
UFP-803 Peptide AntagonistpA2 ~7.46~0.21 (Very Low)Blocks U-II internalization; maintains surface UTR [5]

Experimental Methodology: Validating Internalization Blockade

To objectively validate that UFP-803 blocks UTR internalization without inducing it, a radioligand-based acid-wash assay is the gold standard[2][3]. This protocol is designed as a self-validating system : it utilizes a 4°C negative control (since endocytosis is temperature-dependent) and a hypertonic sucrose control (to confirm clathrin-dependence and rule out artifactual membrane degradation).

Workflow Step1 1. Cell Prep (HEK293-UTR) Step2 2. Pre-incubation (UFP-803 / Vehicle) Step1->Step2 Step3 3. Agonist Challenge (125I-U-II at 37°C) Step2->Step3 Step4 4. Acid Wash (Strips surface U-II) Step3->Step4 Step5 5. Lysis & Count (Quantify internalized) Step4->Step5

Step-by-step workflow for the radioligand acid-wash assay to quantify UTR internalization.

Step-by-Step Protocol: 125 I-U-II Internalization Assay

Step 1: Cell Preparation & Seeding Culture COS-7 or HEK293 cells stably expressing the human UTR (hUTR) in 12-well plates until 80% confluent[2][3]. Causality Note: Starve cells in serum-free DMEM containing 0.1% BSA for 2 hours prior to the assay. This eliminates trace endogenous agonists found in serum, ensuring maximum baseline receptor surface expression.

Step 2: Antagonist Pre-incubation Pre-incubate the cells with UFP-803 (1 μM), Urantide (1 μM), or vehicle (0.1% DMSO) for 30 minutes at 37°C. Causality Note: This pre-incubation allows the antagonist to fully occupy the orthosteric site and stabilize the receptor conformation before the agonist challenge is introduced.

Step 3: Radioligand Challenge Add 0.2 nM of 125 I-U-II to the wells. Incubate for 30 minutes at 37°C. Self-Validating Controls: Maintain one vehicle plate strictly at 4°C (membrane fluidity drops, halting endocytosis, yielding 0% internalization) and treat another with 0.4 M sucrose (which disperses clathrin lattices, blocking clathrin-coated pit formation)[2].

Step 4: Acid Wash (Surface Stripping) Stop the reaction by washing cells three times with ice-cold PBS. To differentiate between surface-bound and internalized receptors, incubate cells with 1 mL of ice-cold acidic buffer (150 mM NaCl, 50 mM acetic acid, pH 3.0) for 10 minutes[2][3]. Collect the supernatant; this represents the surface-bound 125 I-U-II. Causality Note: The low pH rapidly disrupts the non-covalent ligand-receptor interaction on the cell exterior, but cannot penetrate the lipid bilayer to disrupt internalized vesicles.

Step 5: Lysis and Internalized Quantification Wash the cells once more with PBS, then lyse using 0.1 M NaOH / 0.1% SDS. Collect the lysate; this represents the internalized 125 I-U-II[2].

Step 6: Data Analysis Measure radioactivity using a gamma counter. Calculate the internalization percentage as: [Internalized CPM / (Surface CPM + Internalized CPM)] × 100. Expected Outcome: Vehicle + 125 I-U-II will show ~60-70% internalization. UFP-803 pre-treatment will reduce this to near baseline (<10%), proving effective blockade without inducing intrinsic sequestration[2][3].

References

  • [5] In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803). NIH / British Journal of Pharmacology. 5

  • [] UFP 803 - (CAS 879497-82-2) - Peptides. BOC Sciences.

  • [4] Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures. NIH. 4

  • [1] Urotensin-II-Targeted Liposomes as a New Drug Delivery System towards Prostate and Colon Cancer Cells. NIH. 1

  • [6] The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems. NIH. 6

  • [2] Involvement of a cytoplasmic-tail serine cluster in urotensin II receptor internalization. NIH / Biochemical Journal. 2

  • [3] Arrestin-Independent Internalization and Recycling of the Urotensin Receptor Contribute to Long-Lasting Urotensin II–Mediated Vasoconstriction. Circulation Research. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

This document provides essential safety and logistical information for the proper handling and disposal of the cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH. As a complex synthetic peptide containing...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of the cyclic peptide H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH. As a complex synthetic peptide containing non-standard amino acids and a disulfide bridge, it requires meticulous disposal procedures to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and best practices for laboratory safety.

Part 1: Hazard Assessment and Peptide Characterization

A thorough understanding of the peptide's structure is fundamental to assessing its potential hazards and determining the appropriate disposal pathway. The peptide's sequence and modifications present several key features that demand a cautious approach.

1.1. Core Structure and Inherent Risks

The peptide is a synthetic molecule not naturally found in biological systems. As with most research chemicals, its toxicological and ecological properties are not fully characterized. Therefore, it must be handled as a potentially hazardous substance. General guidelines for handling chemical waste from peptide synthesis—a process known to involve hazardous solvents and reagents—underscore the need for caution with the final product.[1][2][3][4]

1.2. Key Structural Features and Associated Hazards

The unique components of this peptide necessitate specific considerations beyond standard peptide disposal protocols.

FeatureComponentImplication for DisposalRationale
Cyclic Structure Penicillamine-Cysteine Disulfide BridgeThe peptide possesses a constrained conformation, which is often key to its biological activity.[5][6] This bond is susceptible to cleavage by reducing agents.[7][8]Inactivation via reduction can be a preliminary step to denature the peptide, though the resulting waste remains hazardous.
Unusual Amino Acid DL-2,4-Diaminobutyric Acid (Dab)Increased potential for biological hazards. The peptide should be handled with a higher degree of caution.Dab is a known neurotoxin that can interact with the GABA neurotransmitter system.[9][10] It also shows potential as an anticancer agent, indicating potent bioactivity.[10]
Aromatic Residue D-Tryptophan (Trp)Contributes to the overall chemical hazard profile.Related protected amino acids, such as Fmoc-D-Trp-OH, are classified with a high water hazard class, indicating potential environmental toxicity.[11]

Part 2: Disposal Workflow and Protocols

The cardinal rule for the disposal of this peptide is to never discard it in regular trash or down the drain.[11][12] All waste materials, including the pure compound, solutions, and contaminated labware, must be collected as hazardous chemical waste.

The following diagram illustrates the comprehensive workflow for proper disposal.

DisposalWorkflow cluster_prep Preparation & Safety cluster_decision Disposal Path Selection cluster_direct Standard Procedure cluster_inactive Optional Inactivation cluster_final Final Steps Start Start: Peptide Waste Generated (Solid, Liquid, Contaminated Items) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Decision Step 2: Choose Disposal Protocol PPE->Decision Segregate Step 3A: Segregate Waste (Solid vs. Liquid) Decision->Segregate Direct Disposal (Recommended) Inactivate Step 3B: Perform Chemical Inactivation (e.g., DTT Reduction) Decision->Inactivate Inactivation First (Institution-Specific) Containerize Step 4A: Place in Designated Hazardous Waste Container Segregate->Containerize Label Step 5A: Label Container Correctly Containerize->Label Store Step 6: Store Securely in Designated Area Label->Store PostInactivation Step 4B: Collect Inactivated Solution as Hazardous Liquid Waste Inactivate->PostInactivation PostInactivation->Containerize ContactEHS Step 7: Arrange Pickup via Institutional EH&S Dept. Store->ContactEHS Disposal End: Professional Disposal by Licensed Contractor ContactEHS->Disposal

Caption: Disposal workflow for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH.

2.1. Personal Protective Equipment (PPE)

Before handling the peptide for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles compliant with OSHA or EN166 standards.[11]

  • Hand Protection: Chemically resistant nitrile gloves.

  • Body Protection: A standard laboratory coat.[13]

  • Respiratory Protection: If handling the dry, powdered form where dust generation is possible, use an N95-type particle respirator.

2.2. Protocol A: Direct Disposal (Standard Recommended Procedure)

This protocol is the universally accepted standard for disposing of research peptides and their associated waste.

  • Step 1: Waste Segregation: Keep waste containing this peptide separate from other chemical waste streams to prevent unknown reactions.[11]

  • Step 2: Containerization:

    • Solid Waste: Collect unreacted peptide powder, contaminated weigh boats, gloves, and paper towels in a designated, sealable container for solid chemical waste.[11]

    • Liquid Waste: Collect all solutions containing the peptide in a separate, sealable, and chemically resistant container for liquid hazardous waste.[11]

  • Step 3: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH," and any other identifiers required by your institution.[12]

  • Step 4: Storage and Disposal: Store the sealed waste containers in a designated, well-ventilated, and secure area. Arrange for final disposal through your institution's Environmental Health & Safety (EH&S) department, which will coordinate with a licensed hazardous waste contractor.[12]

2.3. Protocol B: Chemical Inactivation Pre-Disposal (Optional/Advanced)

For laboratories with established protocols for deactivating bioactive compounds, a chemical inactivation step can be performed. This procedure reduces the peptide's structural integrity but does not render the waste non-hazardous. The resulting solution must still be disposed of as hazardous chemical waste via Protocol A.

The primary method for inactivating this peptide is through the reductive cleavage of its Pen-Cys disulfide bond.[7][8]

  • Objective: To linearize the cyclic peptide by reducing the disulfide bridge using a reagent like Dithiothreitol (DTT).[8]

  • Materials:

    • Peptide waste solution

    • Dithiothreitol (DTT)

    • Appropriate buffer (e.g., Tris buffer, pH 7.5-8.5)

    • Designated hazardous liquid waste container

  • Procedure:

    • In a well-ventilated area, preferably a chemical fume hood, dilute the peptide waste solution with the buffer.

    • Add DTT to the solution to a final concentration of 5-10 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

    • Following the incubation period, the entire reaction mixture is now considered inactivated hazardous waste.

    • Transfer the solution to the designated hazardous liquid waste container and proceed with Step 3 of Protocol A for labeling and final disposal.

Part 3: Spill and Emergency Procedures

Accidents require immediate and appropriate action to mitigate harm.

  • Spill Management:

    • Solid Spill: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material, then carefully sweep it into a designated hazardous waste container.

    • Liquid Spill: Use a chemical spill kit to absorb the solution. Collect the absorbent material and place it in a sealed container for hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this complex peptide, upholding the principles of laboratory safety and environmental stewardship.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
  • A Green Future for Research Peptides: Lessening the Environmental Impact of Synthesis. (2024, September 23). Google Cloud.
  • Sustainability Forecast: The Green Shift in Peptide Production. (2026, March 23). a peptide brand.
  • Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”. PMC.
  • Peptide-based recycling of critical raw materials from electronic waste. PMC.
  • How weight-loss drugs are creating an environmental disaster. (2026, February 3). Pursuit by the University of Melbourne.
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022, November 28). Biomatik.
  • Characterization of cyclic peptides containing disulfide bonds. PMC.
  • SAFETY DATA SHEET PEPTIDE PREPARATION. Bio-Rad Antibodies.
  • On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace - The University of Queensland.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads. (2023, April 3). MDPI.
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022, January 7). RSC Publishing.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University.
  • Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). (2026, February 26). LifeTein Peptide Blog.
  • A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH. Benchchem.

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